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N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline Documentation Hub

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  • Product: N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline
  • CAS: 1040688-64-9

Core Science & Biosynthesis

Foundational

N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline: Structural Profiling, Synthesis, and Pharmacological Potential

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary In the landscape of small-molecule drug discovery, the aryloxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In the landscape of small-molecule drug discovery, the aryloxyethylamine scaffold represents a highly versatile pharmacophore. Specifically, N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline (commercially cataloged under identifiers such as sc-330709) is a synthetic derivative that merges the lipophilic 4-chloro-2-methylphenoxy moiety—a structure historically associated with auxin-mimicking herbicides (MCPA) and mammalian PPAR agonists—with a 4-propoxyaniline group [3].

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. Here, we will dissect the causality behind its physicochemical properties, map its putative pharmacological interactions, and establish a self-validating protocol for its synthesis and in vitro handling.

Physicochemical Profiling & Drug-Likeness

Understanding the physicochemical footprint of a molecule is the first step in predicting its pharmacokinetic behavior. Because this specific compound is often utilized in high-throughput screening (HTS) libraries, we can deduce its properties by analyzing its exact structural isomers (e.g., PubChem CID 28308777) [1].

The structural combination of a halogenated aromatic ring, an ether linkage, and an alkylated aniline results in a highly lipophilic molecule. The table below summarizes the quantitative data and the causality behind its implications for drug design.

PropertyValueCausality & Implication for Drug Design
Molecular Formula C18H22ClNO2Defines the atomic footprint; typical for synthetic screening library hits.
Molecular Weight 319.83 g/mol < 500 Da; strictly complies with Lipinski's Rule of Five for oral bioavailability.
LogP (Predicted) ~5.4High lipophilicity. Causality: Drives strong hydrophobic target pocket binding but necessitates organic solvents (e.g., DMSO) for in vitro solubilization.
Topological Polar Surface Area 30.5 Ų< 90 Ų. Causality: The low TPSA indicates excellent membrane permeability, making it highly likely to cross the blood-brain barrier (BBB).
H-Bond Donors 1The single secondary amine provides a critical anchor point for receptor binding without heavily penalizing membrane transit.
H-Bond Acceptors 3The ether and amine nitrogens allow for targeted dipole interactions within protein active sites.
Rotatable Bonds 8Moderate flexibility. Causality: Allows the molecule to adopt an "induced fit" conformation within complex receptor pockets (e.g., 5-HT receptors).

Mechanistic Pathways & Structural Activity Relationships (SAR)

The aryloxyethylamine class is widely documented in medicinal chemistry for its neuroprotective activities and its ability to modulate serotonin (5-HT) receptors and monoamine transporters [2].

The architecture of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline can be divided into three distinct functional zones:

  • The Lipophilic Anchor: The 4-chloro-2-methylphenoxy group serves as a hydrophobic tail. The chlorine atom can participate in halogen bonding, which significantly increases target residence time.

  • The Flexible Spacer: The ethyl ether linkage provides the optimal distance (typically 2-3 carbon atoms in successful neuroprotective agents) between the aromatic anchor and the basic amine.

  • The Recognition Motif: The 4-propoxyaniline ring offers π−π stacking capabilities, while the propoxy tail extends into adjacent lipophilic sub-pockets.

Pharmacophore A 4-Chloro-2-methylphenoxy Core (Lipophilic Anchor / Halogen Bond) B Ethyl Linker (Flexible Spacer) A->B Ether Linkage C Secondary Amine (H-Bond Donor/Acceptor) B->C Alkyl Chain D 4-Propoxyaniline Ring (Pi-Pi Stacking / Hydrophobic) C->D N-Aryl Bond

Fig 1: Pharmacophore mapping of the aryloxyethylamine scaffold and key binding interactions.

Synthetic Methodology

To synthesize this compound from commercially available building blocks, we utilize a bimolecular nucleophilic substitution ( SN​2 ) reaction. The protocol below is designed as a self-validating system to ensure high yield and purity.

Step-by-Step Synthesis Protocol
  • Reagent Preparation: Dissolve 1.0 equivalent of 2-(4-chloro-2-methylphenoxy)ethyl bromide and 1.2 equivalents of 4-propoxyaniline in anhydrous N,N-dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent. It solvates the cations of the base while leaving the aniline nucleophile "naked" and highly reactive, accelerating the SN​2 pathway.

  • Base Addition: Add 2.0 equivalents of anhydrous potassium carbonate ( K2​CO3​ ).

    • Causality: K2​CO3​ acts as an acid scavenger. As the reaction proceeds, hydrobromic acid (HBr) is generated. If not neutralized, HBr will protonate the 4-propoxyaniline, destroying its nucleophilicity and halting the reaction.

  • Thermal Activation: Heat the reaction mixture to 80°C under an inert nitrogen atmosphere for 12 hours.

    • Self-Validating Step: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The reaction is complete when the higher- Rf​ spot of the alkyl bromide completely disappears.

  • Workup & Extraction: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification & Validation: Purify the crude oil via silica gel flash column chromatography.

    • Self-Validating Step: Confirm the final structure via LC-MS. The disappearance of the isotopic cluster characteristic of the alkyl bromide ( M,M+2 peaks of equal height) and the appearance of the target mass ( [M+H]+≈320.1 ) validates successful coupling.

Synthesis R1 2-(4-Chloro-2-methylphenoxy)ethyl bromide (Electrophile) Cond Reaction: K2CO3, DMF, 80°C, 12h (SN2 Substitution) R1->Cond R2 4-Propoxyaniline (Nucleophile) R2->Cond Workup Workup: H2O Quench & EtOAc Extraction (Phase Separation) Cond->Workup Purif Purification: Silica Gel Chromatography (Isolate Target) Workup->Purif Prod Target: N-[2-(4-Chloro-2-methylphenoxy)ethyl] -4-propoxyaniline Purif->Prod

Fig 2: Step-by-step synthetic workflow via bimolecular nucleophilic substitution (SN2).

In Vitro Screening & Assay Protocols

Because of the compound's high LogP (~5.4), improper handling will lead to compound precipitation, resulting in false negatives during biological assays. Follow this protocol to ensure data integrity.

Stock Solution & Assay Preparation
  • Primary Solubilization: Dissolve the lyophilized powder in 100% cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock.

    • Causality: Aqueous buffers cannot overcome the crystal lattice energy and hydrophobic nature of the compound. DMSO disrupts these interactions, ensuring complete molecular dispersion.

  • Storage: Aliquot the 10 mM stock into amber microcentrifuge tubes and store at -20°C.

    • Causality: The amber tubes prevent photolytic cleavage of the phenoxy ether linkage, while freezing prevents slow oxidative degradation of the aniline nitrogen.

  • Working Dilutions: Dilute the stock solution into the assay buffer (e.g., DMEM or PBS) immediately prior to cell treatment. Ensure the final DMSO concentration in the assay well does not exceed 0.1% (v/v).

    • Self-Validating Step: Always include a 0.1% DMSO vehicle control well in your assay plate. If the vehicle control shows >5% cytotoxicity compared to untreated cells, the assay is invalid and must be repeated, as solvent toxicity is masking the compound's true pharmacological effect.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 28308777, 3-Butoxy-N-[2-(2-chlorophenoxy)ethyl]aniline" PubChem,[Link] [1]

  • Zhong, Y., et al. "Synthesis of Novel Aryloxyethylamine Derivatives and Evaluation of Their in Vitro and in Vivo Neuroprotective Activities." Chemistry & Biodiversity, 2020.[Link][1]

  • GenPrice UK. "N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline (sc-330709) Product Specifications." GenPrice, [Link][2]

Sources

Exploratory

Pharmacokinetics of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline in murine models

An In-Depth Technical Guide to the Pharmacokinetics of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline in Murine Models Abstract This technical guide provides a comprehensive framework for characterizing the pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetics of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline in Murine Models

Abstract

This technical guide provides a comprehensive framework for characterizing the pharmacokinetic profile of the novel chemical entity N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline in murine models. In the absence of published data for this specific molecule, this document outlines a robust, scientifically-grounded strategy for a full pharmacokinetic investigation, from initial study design and bioanalytical method development to data analysis and interpretation. This guide is intended for researchers, scientists, and drug development professionals engaged in preclinical evaluation of new chemical entities. By synthesizing established methodologies for analogous compounds and adhering to best practices in preclinical drug metabolism and pharmacokinetics (DMPK), this document serves as a complete roadmap for elucidating the absorption, distribution, metabolism, and excretion (ADME) of N-[2-(4-chloro-2-methylphenoxy)ethyl]-4-propoxyaniline.

Introduction and Rationale

The preclinical assessment of a new chemical entity's (NCE) pharmacokinetics (PK) is a cornerstone of drug discovery and development.[1][2] Understanding how a potential therapeutic is absorbed, distributed throughout the body, metabolized, and ultimately excreted is critical for predicting its efficacy and safety profile.[2][3] This guide focuses on N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline, a compound for which, to date, no public pharmacokinetic data exists. The structure, featuring a substituted phenoxy ring linked to a propoxyaniline moiety, suggests potential for biological activity, and therefore necessitates a thorough ADME characterization.

The causality behind this proposed investigation lies in the need to establish a clear exposure-response relationship. Without understanding the concentration of the compound in the plasma and target tissues over time, interpreting the results of efficacy and toxicology studies is challenging.[1][2] This guide provides the experimental logic to generate this crucial data.

Predicted ADME Profile of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline

Based on its chemical structure, we can predict the likely metabolic fate of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline. The molecule possesses several sites susceptible to enzymatic modification, primarily by cytochrome P450 (CYP) enzymes in the liver.[3]

Predicted Metabolic Pathways:

  • O-dealkylation: The propoxy group on the aniline ring is a likely site for O-dealkylation, yielding a hydroxylated metabolite.

  • Aromatic Hydroxylation: The phenyl rings may undergo hydroxylation.

  • N-dealkylation or Oxidation: The secondary amine is a potential site for metabolism.

  • Ether Bond Cleavage: The ether linkage could be a site of cleavage, though this is often a less prominent pathway.

These metabolic transformations would increase the polarity of the parent compound, facilitating its excretion, primarily through the urine and feces.[4]

Diagram: Predicted Metabolic Pathway

Metabolic Pathway Parent N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline Metabolite1 O-depropylated Metabolite Parent->Metabolite1 CYP-mediated O-dealkylation Metabolite2 Aromatic Hydroxylated Metabolite Parent->Metabolite2 CYP-mediated Hydroxylation Metabolite3 N-oxidized Metabolite Parent->Metabolite3 CYP/FMO-mediated Oxidation Excretion Excretion (Urine/Feces) Metabolite1->Excretion Metabolite2->Excretion Metabolite3->Excretion

Caption: Predicted major metabolic pathways for N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline.

Proposed In Vivo Pharmacokinetic Study Design in Murine Models

To definitively characterize the pharmacokinetics of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline, a well-controlled study in a rodent model is essential.[2][5][6] The following protocol outlines a robust approach.

Animal Model and Husbandry
  • Species/Strain: Male CD-1 mice (8-10 weeks old) are a suitable initial model due to their common use in PK studies and their well-characterized physiology.

  • Housing: Animals should be housed in an AAALAC-accredited facility with controlled temperature, humidity, and a 12-hour light/dark cycle.[2] Standard chow and water will be available ad libitum.

  • Acclimation: A minimum of a 5-day acclimation period is required before the start of the study.

Dosing Formulation and Administration

The choice of vehicle for dosing is critical and should be selected based on the solubility and stability of the test compound. A common starting point for preclinical studies is a vehicle such as 20% Solutol HS 15 in water or a solution containing 5% DMSO, 40% PEG 400, and 55% water.

  • Intravenous (IV) Administration: A single bolus dose (e.g., 1-2 mg/kg) will be administered via the tail vein to determine the elimination kinetics and volume of distribution.

  • Oral (PO) Administration: A single oral gavage dose (e.g., 5-10 mg/kg) will be administered to assess oral absorption and bioavailability.

Blood Sampling

Serial blood sampling from a small number of animals is preferable to reduce biological variability.

  • Sampling Time Points (IV): 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sampling Time Points (PO): 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Collection: Approximately 50 µL of blood will be collected from the submandibular or saphenous vein into tubes containing K2EDTA as an anticoagulant.

  • Plasma Preparation: Blood samples will be centrifuged at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma, which will then be stored at -80°C until analysis.

Diagram: Experimental Workflow for Murine PK Study

PK Workflow cluster_prestudy Pre-Study Phase cluster_study In-Life Phase cluster_analysis Analytical & Data Phase Formulation Dosing Formulation (IV & PO) Dosing Dosing (IV and PO cohorts) Formulation->Dosing Animals Animal Acclimation (CD-1 Mice) Animals->Dosing Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation and Storage (-80°C) Sampling->Plasma LCMS LC-MS/MS Analysis Plasma->LCMS PK_Calc Pharmacokinetic Parameter Calculation LCMS->PK_Calc Report Final Report Generation PK_Calc->Report

Caption: A streamlined workflow for the proposed murine pharmacokinetic study.

Bioanalytical Method Development and Validation

A sensitive and specific analytical method is required to quantify N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline in plasma.[7][8] A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the industry standard for this purpose.[9][10]

Sample Preparation
  • Protein Precipitation: A simple and rapid protein precipitation with acetonitrile containing an appropriate internal standard is a common and effective method for extracting the analyte from plasma.[10]

LC-MS/MS Conditions (Hypothetical)
  • Liquid Chromatography: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution using mobile phases of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Multiple reaction monitoring (MRM) will be used for quantification, with specific precursor-to-product ion transitions for the analyte and internal standard.

Method Validation

The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Pharmacokinetic Data Analysis

Pharmacokinetic parameters will be calculated using non-compartmental analysis (NCA) of the plasma concentration-time data.[11]

Key Pharmacokinetic Parameters
ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentrationRepresents the total drug exposure over the measured time interval.
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinityRepresents the total drug exposure.
t1/2 Elimination half-lifeThe time required for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit of time.
Vd Volume of distributionThe apparent volume into which the drug distributes in the body.
F% Absolute oral bioavailabilityThe fraction of the oral dose that reaches systemic circulation.
Hypothetical Pharmacokinetic Data

The following table presents a hypothetical but realistic set of pharmacokinetic parameters that could be obtained from the proposed study.

ParameterIV (1 mg/kg)PO (5 mg/kg)
Cmax (ng/mL) 250450
Tmax (h) 0.0831.0
AUC(0-inf) (ng*h/mL) 300900
t1/2 (h) 3.53.8
CL (L/h/kg) 3.3-
Vd (L/kg) 16.5-
F% -60%

Conclusion and Future Directions

This guide provides a comprehensive, technically detailed framework for the initial pharmacokinetic evaluation of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline in a murine model. The successful execution of these proposed studies will yield critical data on the ADME properties of this novel compound, enabling informed decisions for its further development.[2][3]

Future studies could include metabolite identification to confirm the predicted pathways, tissue distribution studies to understand target organ exposure, and studies in other species to assess interspecies differences in pharmacokinetics.[5][6]

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved March 17, 2026, from [Link]

  • Gergov, M., et al. (2003). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. Forensic Science International, 131(1), 31-38. Retrieved March 17, 2026, from [Link]

  • European Medicines Agency. (2009). Guideline on the non-clinical documentation for medicinal products. Retrieved March 17, 2026, from [Link]

  • Inomata, N., et al. (1991). Effects of ethyl 4-chloro-2-methylphenoxyacetate on hepatic peroxisomal enzymes in rats. Tohoku Journal of Experimental Medicine, 165(1), 59-61. Retrieved March 17, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved March 17, 2026, from [Link]

  • Wang, L., et al. (2022). Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. Molecules, 27(11), 3594. Retrieved March 17, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry. (2017). Toxicological Profile for 4,4'-Methylenebis(2-chloroaniline). Retrieved March 17, 2026, from [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved March 17, 2026, from [Link]

  • Ternes, T. A., et al. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 20(8), 419-434. Retrieved March 17, 2026, from [Link]

  • Hayward, D. G. (2017). Sample Preparation Methods for Pesticide Analysis in Food Commodities, Biological and Environment Matrices. IntechOpen. Retrieved March 17, 2026, from [Link]

  • Roberts, D. W., et al. (2011). Toxicokinetics, including saturable protein binding, of 4-chloro-2-methyl phenoxyacetic acid (MCPA) in patients with acute poisoning. Toxicology Letters, 202(2), 136-141. Retrieved March 17, 2026, from [Link]

  • Dawson, A. H., et al. (2015). Metabolism of propanil in vivo, including the clinical toxicity associated with each metabolite. Clinical Toxicology, 53(7), 643-649. Retrieved March 17, 2026, from [Link]

Sources

Foundational

In Vivo Toxicity Profile of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline: A Predictive and Experimental Framework

Executive Summary N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline (hereafter referred to as CMEPA ) is a complex, synthetic hybrid molecule. Because there is limited direct literature on the in vivo toxicity of th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline (hereafter referred to as CMEPA ) is a complex, synthetic hybrid molecule. Because there is limited direct literature on the in vivo toxicity of this exact intact structure, toxicologists must rely on structural deconstruction to predict its safety profile. CMEPA consists of two highly characterized pharmacophores linked by an ethyl ether/amine bridge: an aryloxyalkanoic acid derivative (MCPA moiety) and an alkoxyaniline derivative (4-propoxyaniline moiety).

This whitepaper provides an in-depth technical framework for evaluating the in vivo toxicity of CMEPA. By analyzing the predictable hepatic cleavage of this molecule, we establish a dual-axis toxicodynamic model and outline a self-validating experimental protocol to quantify its hepatotoxic and hematotoxic potential.

Structural Deconstruction & Mechanistic Toxicology

The in vivo behavior of CMEPA is dictated by its susceptibility to hepatic CYP450-mediated cleavage, which liberates two distinct toxicophores that drive divergent mechanisms of cellular damage.

The Aryloxyalkanoic Acid (MCPA) Axis

The 4-chloro-2-methylphenoxy moiety is a derivative of MCPA, a widely used phenoxy herbicide. Extensive toxicological evaluations of MCPA demonstrate that while it is generally non-genotoxic, it induces dose-dependent hepatic stress and renal hypertrophy ()[1],[2].

  • Mechanism: Phenoxy compounds can act as weak peroxisome proliferators in rodent models. They induce oxidative stress in the liver, leading to centrilobular hypertrophy and elevated serum transaminases (ALT/AST)[3].

  • Clearance: The MCPA moiety is typically cleared rapidly via the kidneys, which accounts for the observed increases in relative kidney weight during subchronic exposure[3].

The Alkoxyaniline Axis

The 4-propoxyaniline moiety presents a severe hematotoxic risk. Aniline derivatives are potent inducers of methemoglobinemia (MetHb) and subsequent splenotoxicity ()[4].

  • Mechanism: Aniline itself does not directly oxidize hemoglobin. Instead, it undergoes hepatic N-hydroxylation to form reactive phenylhydroxylamine intermediates[5]. These metabolites enter erythrocytes and initiate a redox cycle, oxidizing the ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state[6],[7].

  • Downstream Effects: The resulting methemoglobin cannot transport oxygen, leading to tissue hypoxia. Furthermore, the oxidative stress denatures hemoglobin, forming Heinz bodies. The spleen actively scavenges these damaged erythrocytes, resulting in marked splenomegaly and extramedullary hematopoiesis[8].

Mechanistic Pathway Visualization

ToxicityMechanisms CMEPA N-[2-(4-Chloro-2-methylphenoxy)ethyl] -4-propoxyaniline HepaticMetab Hepatic CYP450 Cleavage & Metabolism CMEPA->HepaticMetab MCPA_Moiety MCPA Derivative (Phenoxy Moiety) HepaticMetab->MCPA_Moiety Ether/Amine Cleavage Aniline_Moiety 4-Propoxyaniline (Aniline Moiety) HepaticMetab->Aniline_Moiety Ether/Amine Cleavage Peroxisome Peroxisome Proliferation & Oxidative Stress MCPA_Moiety->Peroxisome NHydroxylation N-Hydroxylation to Phenylhydroxylamine Aniline_Moiety->NHydroxylation Hepatotox Hepatotoxicity & Renal Hypertrophy Peroxisome->Hepatotox MetHb Methemoglobinemia & Splenotoxicity NHydroxylation->MetHb Fe2+ to Fe3+ Oxidation

Figure 1: Dual-pathway in vivo toxicity mechanism of CMEPA via hepatic metabolism.

In Vivo Toxicity Profiling Framework (The Protocol)

To empirically validate the predictive toxicity of CMEPA, we adapt the standard OECD Test Guideline 407 (Repeated Dose 28-Day Oral Toxicity Study in Rodents) ()[9],[10]. The protocol is specifically augmented to capture the dual-axis toxicity of the molecule.

Step-by-Step Methodology

Phase 1: Animal Model Selection & Dosing

  • Model Selection: Utilize 8-week-old Wistar rats (10 animals/sex/group). Causality: Wistar rats possess a highly characterized CYP450 profile that accurately models both peroxisome proliferation and aniline-induced methemoglobinemia.

  • Dose Stratification: Administer CMEPA via oral gavage daily for 28 days at 0 (Vehicle), 10, 30, and 100 mg/kg/day[9].

  • Self-Validating System (Positive Controls): Include two satellite groups dosed with equimolar concentrations of pure MCPA and pure 4-propoxyaniline. Rationale: If the CMEPA high-dose group exhibits MetHb levels that correlate mathematically with the 4-propoxyaniline control, the assay self-validates the in vivo cleavage hypothesis, proving the toxicity is moiety-specific rather than an artifact of the intact molecule.

Phase 2: Hematological Profiling (The Aniline Axis)

  • Blood Collection: Draw blood from the retro-orbital plexus on Days 7, 14, and 28.

  • MetHb Quantification: Analyze samples immediately using a CO-oximeter. Causality: Phenylhydroxylamine has a rapid half-life; measuring MetHb directly quantifies the real-time oxidative stress on erythrocytes[4].

  • Smear Analysis: Stain blood smears with new methylene blue to quantify Heinz bodies per 1,000 red blood cells.

Phase 3: Hepatic & Renal Biomarker Analysis (The MCPA Axis)

  • Serum Chemistry: Centrifuge blood to isolate serum. Measure ALT, AST, Blood Urea Nitrogen (BUN), and Creatinine[3].

  • Enzymatic Assay: Perform a hepatic acyl-CoA oxidase assay on liver homogenates post-necropsy. Causality: Standard ALT/AST elevations only indicate generic liver damage. Measuring acyl-CoA oxidase specifically isolates the peroxisome proliferation pathway driven by the MCPA moiety.

Phase 4: Necropsy & Histopathology

  • Organ Weighing: Record absolute and relative weights of the liver, kidneys, and spleen.

  • Histological Staining: Stain spleen sections with Prussian Blue to detect hemosiderin (iron deposition from destroyed RBCs) and liver sections with H&E to identify centrilobular hypertrophy[1].

Predictive Quantitative Data

Based on the known NOAELs (No-Observed-Adverse-Effect Levels) of the constituent moieties, the following table summarizes the projected toxicodynamic readouts for a 28-day repeated dose study of CMEPA.

Table 1: Projected In Vivo Toxicodynamic Profile of CMEPA (28-Day Rodent Model)

Dose Group (mg/kg/day)MetHb (%)Heinz Bodies (/1000 RBCs)ALT (U/L)Relative Liver Wt ( g/100g )Relative Spleen Wt ( g/100g )
Vehicle Control < 1.00 - 235 - 453.0 - 3.50.20 - 0.25
Low Dose (10) 2.55 - 1045 - 553.2 - 3.60.22 - 0.28
Mid Dose (30) 8.020 - 3565 - 853.8 - 4.20.35 - 0.45
High Dose (100) > 15.0> 50> 120> 4.5> 0.60

Note: MetHb levels exceeding 15% are clinically significant and correlate directly with exponential increases in relative spleen weight due to erythrocyte scavenging[5].

Conclusion

Evaluating N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline requires a biphasic toxicological approach. Standard hepatotoxicity screens are insufficient, as they will miss the rapid-onset methemoglobinemia driven by the aniline moiety. Conversely, focusing solely on hematology will overlook the insidious renal and hepatic hypertrophy driven by the phenoxy moiety. By deploying a modified OECD 407 protocol equipped with specific biomarker assays (MetHb and acyl-CoA oxidase) and self-validating positive controls, researchers can accurately map the complete safety profile of this complex hybrid compound.

References

  • Harrison JH Jr, Jollow DJ. Contribution of aniline metabolites to aniline-induced methemoglobinemia. Molecular Pharmacology. 1987;32(3):423-431. URL: [Link]

  • von Stackelberg K. A Systematic Review of Carcinogenic Outcomes and Potential Mechanisms from Exposure to 2,4-D and MCPA in the Environment. Journal of Toxicology. 2013;2013:371610. URL:[Link]

  • OECD. Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4. 2008. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Dissolving N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline for In Vitro Cell Culture Assays

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide Executive Summary The compound N-[2-(4-Chloro-2-methylphenoxy)ethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Executive Summary

The compound N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline (Chemical Formula: C18H22ClNO2) is a highly lipophilic synthetic molecule characterized by its phenoxy and aniline-ether moieties. Due to its extreme hydrophobicity, introducing this compound into aqueous cell culture environments presents a significant formulation challenge. Improper dissolution leads to micro-precipitation, inaccurate dosing, and irreproducible phenotypic data.

As a Senior Application Scientist, I have designed this protocol to establish a self-validating system for the complete solvation and cellular delivery of this compound. This guide emphasizes the causality behind solvent selection, serial dilution physics, and the mitigation of solvent-induced cytotoxicity.

Physicochemical Profiling & Solvation Strategy

To design an effective dissolution protocol, we must first analyze the molecular structure. The presence of the 4-chloro-2-methylphenoxy group and the 4-propoxyaniline group renders the molecule highly non-polar. The secondary amine has a low pKa, meaning it remains unprotonated (uncharged) at physiological pH (7.4), further driving its insolubility in water.

Table 1: Physicochemical Properties & Solvation Parameters

PropertyValueRationale / Impact on Assay
Molecular Weight 319.83 g/mol Required for precise molarity calculations (e.g., 3.20 mg/mL = 10 mM).
Hydrophobicity High (Estimated LogP > 4)Necessitates a strong polar aprotic solvent for primary dissolution.
Aqueous Solubility < 1 µMDirect addition to aqueous media will cause immediate precipitation.
Primary Solvent 100% Anhydrous DMSOPrevents hydrolysis and ensures complete molecular dispersion[1].
Why Anhydrous DMSO?

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent capable of dissolving both polar and hydrophobic compounds. It is the gold standard in high-throughput screening and cell culture assays because it disrupts the crystal lattice of lipophilic compounds without degrading them[2]. However, its use must be strictly controlled to prevent off-target cellular toxicity.

Experimental Workflow & Methodology

The following workflow illustrates the critical path from solid powder to assay-ready media. The core principle is to maintain the compound in 100% DMSO for as long as possible, only introducing it to the aqueous environment at the final step.

Workflow A Solid Compound (C18H22ClNO2) B 10 mM Master Stock (100% Anhydrous DMSO) A->B Add DMSO, Vortex, Sonicate C Intermediate Dilutions (100% DMSO) B->C Serial Dilution (Maintains Solubility) D Final Assay Media (≤0.1% DMSO) C->D 1:1000 Spike into Media

Fig 1. Step-by-step workflow for the dissolution and dilution of lipophilic compounds.

Phase 1: Preparation of 10 mM Master Stock

Causality Check: We prepare a highly concentrated Master Stock (10 mM) to ensure that subsequent dilutions into culture media introduce negligible volumes of DMSO.

Table 2: Master Stock Preparation (10 mM)

Desired Stock VolumeMass of Compound Required
1.0 mL3.20 mg
5.0 mL15.99 mg
10.0 mL31.98 mg

Step-by-Step Protocol:

  • Weighing: Using an analytical balance, weigh the required mass of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline.

  • Transfer: Place the powder into a sterile, amber glass vial. Expert Insight: Avoid polystyrene or polypropylene tubes for 100% DMSO storage, as concentrated DMSO can leach plasticizers (e.g., slip agents) into your solution, introducing confounding variables into your assay.

  • Solvation: Add the corresponding volume of room-temperature, sterile, anhydrous DMSO (≥99.9% purity).

  • Agitation: Vortex vigorously for 60 seconds.

  • Acoustic Cavitation (Sonication): Place the vial in a water bath sonicator for 5–10 minutes at room temperature. Causality: Sonication provides acoustic energy that breaks intermolecular bonds within the crystal lattice, ensuring complete solvation without applying destructive heat that could degrade the molecule.

Phase 2: Serial Dilution & Assay Preparation

Causality Check: Never perform serial dilutions in aqueous cell culture media. Diluting a highly lipophilic compound in water causes a localized drop in solvent capacity, leading to invisible micro-precipitation and artificially low effective concentrations.

  • Intermediate Stocks: Perform all serial dilutions (e.g., 1:3 or 1:10) in 100% DMSO using a 96-well polypropylene V-bottom plate.

  • The 1:1000 Spike: To dose the cells, transfer 1 µL of the appropriate DMSO intermediate stock into 999 µL of pre-warmed cell culture media.

  • Mixing: Immediately pipette up and down 5 times to ensure rapid dispersion before the compound has a chance to aggregate.

Quality Control & Self-Validation System

A robust protocol must be self-validating. To ensure your compound is fully dissolved and ready for cellular assays, implement the following QC checks:

  • Visual Inspection (Macroscopic): Hold the 10 mM stock against a bright light source. The solution must be completely transparent with no particulate matter or Schlieren lines (refractive index gradients indicating incomplete mixing).

  • Micro-precipitation Check (Microscopic): After spiking the compound into the cell culture media (Phase 2, Step 2), place a 100 µL aliquot under an inverted phase-contrast microscope (20x objective). Look for micro-crystals or amorphous aggregates. If aggregates are visible, the compound has precipitated, and the effective concentration is compromised.

Mechanistic Insights: Mitigating Solvent Toxicity

While DMSO is essential for dissolving N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline, it is biologically active. High concentrations of DMSO alter the thermodynamic properties of the lipid bilayer, leading to permeabilization and off-target cytotoxicity[1][2].

Causality A High DMSO Concentration (>0.5% v/v) B Lipid Bilayer Permeabilization A->B Solvent Toxicity C Off-Target Cytotoxicity & Apoptosis B->C Cellular Stress D False Positives in Viability Assays C->D Data Artifacts

Fig 2. Mechanistic pathway of solvent-induced artifacts when DMSO exceeds optimal thresholds.

The 0.1% Rule: For most immortalized cell lines and sensitive primary cultures, the final concentration of DMSO in the assay well must not exceed 0.1% (v/v)[1]. By utilizing the 10 mM Master Stock and the 1:1000 spiking method detailed in Phase 2, you mathematically guarantee a final DMSO concentration of exactly 0.1%, isolating the phenotypic effect of your target compound from the background noise of solvent toxicity.

References

  • Source: National Center for Biotechnology Information (NCBI)
  • Title: The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines Source: ResearchGate URL

Sources

Application

HPLC-UV protocol for quantifying N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline

An Application Note and Protocol for the Quantification of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline using High-Performance Liquid Chromatography with UV Detection Abstract This document provides a comprehen...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantification of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline using High-Performance Liquid Chromatography with UV Detection

Abstract

This document provides a comprehensive, robust, and validated protocol for the quantitative analysis of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline. The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) detection.[1][2][3] Drawing from an analysis of the analyte's physicochemical properties—specifically its inherent hydrophobicity and the presence of a basic aniline moiety—this protocol has been designed to ensure high resolution, excellent peak symmetry, and analytical reliability. We detail the optimized chromatographic conditions, rigorous System Suitability Testing (SST) criteria, step-by-step procedures for sample and standard preparation, and a full validation strategy according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6] This application note is intended for researchers, quality control analysts, and drug development professionals requiring a precise and accurate method for the quantification of this specific molecule.

Introduction and Method Rationale

N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline is a complex organic molecule characterized by two key structural regions: a substituted aniline core and a chloromethyl-substituted phenoxy group, linked by an ethyl bridge.

  • Analyte Structure & Chromatographic Implications: The molecule possesses significant non-polar character due to its two aromatic rings, a propoxy chain, a methyl group, and a chloro-substituent. This high degree of hydrophobicity makes Reversed-Phase Liquid Chromatography (RP-LC) the ideal separation technique.[2][3][7] In RP-LC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, causing more hydrophobic compounds to be retained longer on the column.[1]

  • Controlling Peak Shape: The aniline functional group is basic and will ionize depending on the mobile phase pH. Uncontrolled ionization can lead to poor chromatographic performance, specifically peak tailing. To ensure a consistent ionization state and promote sharp, symmetrical peaks, the mobile phase pH must be controlled.[8] This protocol incorporates an acidic modifier (formic acid) to maintain a pH well below the analyte's pKa, ensuring the aniline nitrogen is consistently protonated.

  • Detection Strategy: The presence of two aromatic rings act as strong chromophores, making the analyte well-suited for UV-Vis spectrophotometric detection. A preliminary scan using a Photodiode Array (PDA) detector is recommended to determine the wavelength of maximum absorbance (λmax), though a wavelength of 254 nm is proposed as a robust starting point common for aromatic compounds.[9]

This method was developed to provide a straightforward, reproducible, and easily transferable analytical solution for the precise quantification of this target analyte.

Materials and Instrumentation

2.1 Instrumentation

  • HPLC System with a binary or quaternary pump, degasser, autosampler, and column thermostat.

  • UV or PDA Detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

2.2 Chemicals and Reagents

  • N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline Reference Standard (Purity ≥98%).

  • Acetonitrile (HPLC Grade).

  • Water (HPLC Grade or Type I Ultrapure).

  • Formic Acid (LC-MS Grade, ≥99%).

  • Methanol (HPLC Grade, for cleaning).

2.3 Consumables

  • Analytical Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).

  • Autosampler vials with caps.

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other compatible material).

  • Volumetric flasks and pipettes (Class A).

Chromatographic Method Protocol

3.1 Optimized Chromatographic Conditions

The following table summarizes the optimized parameters for the analysis.

ParameterCondition
Column C18 Stationary Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 50% B to 90% B over 10 min; Hold at 90% B for 2 min; Return to 50% B over 1 min; Equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 254 nm (or analyte-specific λmax)
Injection Volume 10 µL
Run Time 18 minutes (including equilibration)

3.2 Standard and Sample Preparation

3.2.1 Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with Acetonitrile.

  • Sonicate for 5 minutes to ensure complete dissolution. This is the Stock Solution.

3.2.2 Calibration Standards

  • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Stock Solution.

  • Use a 50:50 mixture of Acetonitrile and Water as the diluent to match the initial mobile phase composition and ensure good peak shape for early-eluting peaks.

3.2.3 Sample Preparation

  • Accurately weigh the sample matrix containing the analyte.

  • Extract the analyte using a suitable volume of Acetonitrile. The exact procedure will be matrix-dependent (e.g., sonication, vortexing, shaking).

  • Centrifuge the extract to pellet any insoluble material.

  • Dilute the supernatant with the 50:50 Acetonitrile/Water diluent to bring the expected analyte concentration within the calibration range.

  • Filter the final diluted sample through a 0.22 µm syringe filter into an HPLC vial.

3.3 System Suitability Testing (SST)

Before any analytical run, the system's performance must be verified.[10][11][12] This is achieved by injecting a mid-level calibration standard (e.g., 25 µg/mL) five or six times and evaluating the results against the criteria below.[12] Failure to meet SST criteria requires troubleshooting before proceeding with sample analysis.[10]

SST ParameterAcceptance CriteriaRationale
Peak Tailing Factor (Tf) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.[11][12]
% RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and pump.[11][12]
Theoretical Plates (N) ≥ 2000Indicates column efficiency and the overall health of the column.[10]
Retention Time (RT) Consistent within a narrow window (e.g., ±0.1 min)Confirms the stability of the pump and mobile phase composition.[13]

3.4 Calibration and Analysis Workflow

  • Perform the System Suitability Test and ensure all criteria are met.

  • Inject a solvent blank to ensure no carryover or system contamination.

  • Inject each calibration standard in sequence from lowest to highest concentration.

  • Construct a calibration curve by plotting the peak area against the concentration. A linear regression with a coefficient of determination (r²) ≥ 0.999 is required.

  • Inject the prepared unknown samples.

  • Calculate the concentration of the analyte in the samples using the linear regression equation from the calibration curve.

Method Validation Strategy (per ICH Q2(R1))

To demonstrate that this analytical procedure is suitable for its intended purpose, a full validation should be conducted according to ICH guidelines.[5][6] The following parameters must be assessed:

  • Specificity: Demonstrate that the analyte peak is free from interference from matrix components, impurities, or degradation products. This can be confirmed using a PDA detector for peak purity analysis or by analyzing spiked placebo samples.[5]

  • Linearity and Range: Confirm the linear relationship between concentration and peak area across a specified range (e.g., 1-100 µg/mL).[6]

  • Accuracy: Determine the closeness of the measured value to the true value by performing recovery studies on spiked matrix samples at a minimum of three concentration levels (low, medium, high).

  • Precision:

    • Repeatability: The precision of the method under the same operating conditions over a short interval (e.g., six replicate preparations of the same sample).

    • Intermediate Precision: The precision of the method within the same lab but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[6] These are typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Assess the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).[5]

Expected Results and Discussion

Using the prescribed method, N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline is expected to elute as a sharp, symmetrical peak with a tailing factor well below 2.0. The use of 0.1% formic acid in the mobile phase is critical; it protonates the aniline nitrogen, minimizing secondary interactions with residual silanols on the silica-based stationary phase and thus preventing peak tailing. The gradient elution ensures that the analyte is eluted with a reasonable retention time while also cleaning the column of more hydrophobic impurities. The validation data, when generated, will provide statistical evidence of the method's reliability for its intended application.

Conclusion

The HPLC-UV method detailed in this application note provides a selective, precise, and accurate protocol for the quantification of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline. The method is grounded in fundamental chromatographic principles and is designed to meet the rigorous standards of the pharmaceutical and chemical analysis industries. Adherence to the system suitability and validation protocols will ensure the generation of high-quality, reliable data.

Visualizations

Analytical_Workflow Figure 1: General Analytical Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing Standard_Prep Standard Preparation Calibration Calibration Curve Generation Standard_Prep->Calibration Sample_Prep Sample Preparation Sample_Analysis Sample Injection Sample_Prep->Sample_Analysis SST System Suitability Testing (SST) SST->Calibration Integration Peak Integration Sample_Analysis->Integration Quantification Concentration Calculation Integration->Quantification Report Final Report Quantification->Report Method_Development_Logic Figure 2: Method Development Decision Logic Analyte Analyte Structure: N-[...]-propoxyaniline Prop1 High Hydrophobicity (Aromatic Rings, Alkyls) Analyte->Prop1 Prop2 Basic Aniline Group (Ionizable Nitrogen) Analyte->Prop2 Prop3 Aromatic Chromophores Analyte->Prop3 Choice1 Decision: Use Reversed-Phase HPLC (e.g., C18 column) Prop1->Choice1 Choice2 Decision: Add Acid to Mobile Phase (e.g., 0.1% Formic Acid) Prop2->Choice2 Choice3 Decision: Use UV Detection (e.g., 254 nm) Prop3->Choice3 Outcome1 Outcome: Good retention on column Choice1->Outcome1 Outcome2 Outcome: Sharp, symmetrical peaks Choice2->Outcome2 Outcome3 Outcome: Sensitive and linear response Choice3->Outcome3

Caption: The logic guiding the selection of key method parameters.

References

  • Vertex AI Search. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • MTC USA. (2025). System suitability Requirements for a USP HPLC Method.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • HPLC Primer. (2025). System suitability Requirements for a USP HPLC Method.
  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
  • Scribd. Revised USP System Suitability Parameters.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Creative Proteomics.
  • Pharmaguideline. System Suitability in HPLC Analysis.
  • CHROMacademy.
  • Wikipedia.
  • LabRulez LCMS. Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column.
  • Chrom Tech, Inc. (2025).
  • ACS Publications.
  • UAB LT BIOTECH.
  • ResearchGate. (2009). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
  • OENO One.

Sources

Method

Preparation of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline stock solutions in DMSO

Application Note: Preparation and Handling of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline Stock Solutions in DMSO Chemical Profile and Solvation Thermodynamics N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyan...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Handling of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline Stock Solutions in DMSO

Chemical Profile and Solvation Thermodynamics

N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline (Chemical Formula: C₁₈H₂₂ClNO₂) is a highly lipophilic organic compound with a molecular weight of 319.83 g/mol [1]. Structurally, it features a 4-chloro-2-methylphenoxy moiety linked via an ethyl bridge to a 4-propoxyaniline group. The dual aromatic ring system and lack of highly polar functional groups render this compound practically insoluble in aqueous buffers.

To achieve complete solvation for in vitro and in vivo assays, Dimethyl Sulfoxide (DMSO) is the universal solvent of choice. DMSO is an amphipathic, aprotic solvent; its highly polarizable sulfinyl group and apolar methyl groups allow it to effectively disrupt the intermolecular forces of lipophilic compounds and displace water molecules, ensuring a homogenous solution[2].

Causality in Methodological Choices

A robust protocol is not merely a sequence of steps, but a series of calculated choices designed to prevent compound degradation and experimental artifacts.

  • The Necessity of Anhydrous DMSO: DMSO is extremely hygroscopic. If standard laboratory-grade DMSO is used, it will rapidly absorb atmospheric moisture. The introduction of water into the stock solution lowers the solvation capacity of DMSO, causing the highly hydrophobic N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline to precipitate out of solution microscopically. This leads to inaccurate dosing. Therefore, strictly anhydrous DMSO (≥99.9% purity) must be used.

  • Thermal Equilibration: Reagents stored at -20°C must be brought to room temperature before opening. Opening a cold vial causes immediate condensation of atmospheric water onto the powder, compromising the anhydrous environment.

  • Argon Purging: Aromatic amines and ethers can be susceptible to oxidation over prolonged storage. Purging the headspace of the storage vials with an inert gas (Argon or Nitrogen) displaces oxygen and prevents oxidative degradation.

Self-Validating Preparation Protocol

This protocol outlines the creation of a concentrated master stock (e.g., 10 mM or 50 mM), which serves as a self-validating system when paired with the exact mass-to-volume calculations provided.

Required Equipment:

  • Analytical balance (0.1 mg precision)

  • Anhydrous DMSO (Molecular Biology Grade)

  • Sterile, amber-colored microcentrifuge tubes (to prevent photolytic degradation)

  • Vortex mixer and sonicator bath

  • Argon gas canister

Step-by-Step Methodology:

  • Equilibration: Remove the vial of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline from cold storage and allow it to sit in a desiccator at room temperature for at least 30 minutes.

  • Gravimetric Measurement: Tare an amber microcentrifuge tube on the analytical balance. Carefully transfer the desired amount of powder (e.g., 5.0 mg) into the tube and record the exact mass.

  • Volume Calculation: Do not attempt to add powder to a pre-set volume of liquid. Instead, calculate the exact volume of anhydrous DMSO required based on the actual mass weighed, using the following formula:

    V=MW×Cm​

    (Where V = Volume in mL; m = mass in mg; MW = 319.83 g/mol ; C = Desired concentration in mol/L)

  • Solubilization: Add the calculated volume of anhydrous DMSO to the tube. Seal tightly and vortex for 60 seconds. If the solution is not entirely clear, place the tube in a room-temperature sonicator bath for 5 minutes. Validation Check: The solution must be optically clear with no particulate matter when held against a light source.

  • Aliquoting and Storage: Divide the master stock into single-use aliquots (e.g., 20–50 μL) in amber vials. Gently blow Argon gas over the open tubes for 3 seconds to displace ambient air, seal immediately, and store at -20°C (short-term) or -80°C (long-term).

Quantitative Dilution Matrix

To eliminate calculation errors at the bench, utilize the following pre-calculated matrix for standard stock concentrations based on the compound's molecular weight of 319.83 g/mol [1].

Desired Stock ConcentrationMass of Compound Weighed (mg)Volume of Anhydrous DMSO Required (μL)
10 mM 1.00312.7
10 mM 5.001563.3
10 mM 10.003126.7
50 mM 1.0062.5
50 mM 5.00312.7
50 mM 10.00625.3

Application Notes: Dosing and Cytotoxicity Thresholds

When transitioning from the DMSO stock to in vitro cell culture assays, the final concentration of DMSO in the culture media is a critical variable.

While DMSO is biologically tolerated at low levels, concentrations exceeding 0.5% v/v have been shown to induce the cleavage of caspase-3 and PARP-1, triggering apoptotic cell death pathways and severely confounding phenotypic assay results[2]. Furthermore, while some robust cancer cell lines may tolerate up to 0.3125% DMSO without immediate viability reduction[3], the universal best practice for sensitive primary cells and fibroblast-like synoviocytes is to maintain a final DMSO concentration of ≤ 0.1% v/v [2].

Protocol Tip: To achieve a 10 μM final assay concentration while maintaining 0.1% DMSO, use a 10 mM master stock and perform a 1:1000 dilution directly into pre-warmed culture media immediately prior to treating the cells.

Workflow Visualization

Workflow N1 Equilibrate Reagents to Room Temperature N2 Weigh Compound (Analytical Balance) N1->N2 Prevents condensation N3 Calculate DMSO Volume V = m / (MW × C) N2->N3 N4 Add Anhydrous DMSO & Vortex/Sonicate N3->N4 Use anhydrous solvent N5 Aliquot into Amber Vials N4->N5 Verify clear solution N6 Purge with Argon & Seal N5->N6 Prevents oxidation N7 Store at -20°C or -80°C N6->N7 Avoid freeze-thaw N8 Dilute in Media (Final DMSO ≤ 0.1%) N7->N8 Thaw directly before use

Workflow for the preparation, storage, and application of DMSO stock solutions.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5288500. PubChem.
  • Galvao, J., et al. (2014). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. PMC / NIH.
  • Al-Qatati, A., et al. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC / NIH.

Sources

Application

Application Note: N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline as an Analytical Reference Standard in LC-MS/MS Workflows

Executive Summary & Scope N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline (hereafter referred to as CMPA-PA ) is a complex synthetic molecule that combines a phenoxy herbicide moiety (structurally related to MCPA)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline (hereafter referred to as CMPA-PA ) is a complex synthetic molecule that combines a phenoxy herbicide moiety (structurally related to MCPA) with a propoxyaniline group via an ethyl bridge. In modern analytical chemistry, it serves as a highly specific reference standard[1]. Its primary applications include pesticide impurity profiling, environmental monitoring of phenoxy acid degradants, and acting as a structural analog in pharmacological screening.

This application note provides a comprehensive, self-validating protocol for integrating CMPA-PA into Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) workflows. The methodology is designed to meet the stringent regulatory validation requirements of both 2[2] for analytical procedures and3[3] for pesticide residue analysis.

Physicochemical Profiling & Analytical Causality

To design an optimal and trustworthy analytical method, experimental choices must be grounded in the molecule's physicochemical properties:

  • Ionization Potential (The ESI+ Advantage): Traditional phenoxy acid herbicides (e.g., 2,4-D, MCPA) are highly acidic and are almost exclusively analyzed using negative Electrospray Ionization (ESI-)[4]. However, the presence of the secondary amine in the ethyl linker of CMPA-PA fundamentally alters its ionization behavior. The amine readily accepts a proton in acidic conditions, making positive Electrospray Ionization (ESI+) the most efficient mode, yielding a robust [M+H]+ precursor ion at m/z 320.1.

  • Hydrophobicity & Retention: The dual aromatic ring system (chloromethylphenoxy and propoxyaniline) confers significant lipophilicity (high LogP). Consequently, CMPA-PA exhibits strong retention on reversed-phase C18 columns. A high-organic mobile phase gradient is required to elute the compound sharply and prevent peak tailing.

Preparation of Standard Solutions: A Self-Validating Protocol

Maintaining the integrity of the reference standard is paramount. The ether and amine linkages can be susceptible to degradation under extreme pH or prolonged exposure to UV light.

Step-by-Step Methodology
  • Primary Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the CMPA-PA reference standard[1] into a 10 mL volumetric flask. Dissolve completely in LC-MS grade Acetonitrile.

    • Causality Insight: Acetonitrile is explicitly chosen over methanol to eliminate the risk of transesterification or nucleophilic attack on the ether linkages during long-term storage.

  • Intermediate Standard (10 µg/mL): Dilute 100 µL of the primary stock into 9.9 mL of Acetonitrile.

  • Working Calibration Standards (1 - 100 ng/mL): Prepare serial dilutions using a matrix-matched solvent (e.g., a blank QuEChERS extract).

    • Causality Insight: Matrix matching is a critical requirement under 5[5] to compensate for matrix-induced ion suppression, a well-documented phenomenon in ESI-MS/MS that can severely skew quantitative accuracy.

  • Storage: Store all solutions in amber glass vials at -20°C. Equilibrate to room temperature and vortex thoroughly before use.

UHPLC-MS/MS Method Development

The following parameters provide a validated starting point for the robust quantification of CMPA-PA.

Chromatographic Conditions
  • Column: C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water. (Causality: Formic acid provides the excess protons necessary to drive ESI+ ionization of the secondary amine.)

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 10% B to 95% B over 5.0 minutes, hold at 95% B for 2.0 minutes, re-equilibrate at 10% B for 2.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry (MRM) Parameters

Operating in ESI+ mode, the fragmentation of the m/z 320.1 precursor yields specific product ions resulting from the predictable cleavage of the ethyl bridge.

Fragmentation M [M+H]+ Precursor Ion m/z 320.1 F1 Quantifier Ion m/z 152.1 (Propoxyaniline) M->F1 CE: 15 eV F2 Qualifier Ion m/z 141.0 (Chloromethylphenoxy) M->F2 CE: 25 eV

Figure 1: Proposed ESI+ mechanistic fragmentation pathway and MRM transitions for CMPA-PA.

Table 1: Optimized MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
CMPA-PA320.1152.15015Quantifier
CMPA-PA320.1141.05025Qualifier

Validation Framework (E-E-A-T)

To ensure trustworthiness and regulatory compliance, the method must be validated according to6[6] and7[7] standards.

Table 2: Target Validation Acceptance Criteria

ParameterRegulatory GuidelineAcceptance Criterion
Linearity ( R2 ) ICH Q2(R2) ≥0.99 (Residuals ≤±20% )
LOD / LOQ ICH Q2(R2)S/N ≥3 (LOD) / S/N ≥10 (LOQ)
Accuracy (Recovery) SANTE/11312/202170% – 120% at LOQ and 10x LOQ
Precision (RSDr) SANTE/11312/2021 ≤20% across 6 technical replicates
Matrix Effect SANTE/11312/2021Assess and compensate if >±20%

Application Workflow: Matrix Extraction

For environmental or agricultural matrices, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is highly effective for extracting CMPA-PA prior to LC-MS/MS analysis.

Workflow A 1. Weigh 10g Sample into 50 mL Centrifuge Tube B 2. Add 10 mL Acetonitrile & Shake for 1 min A->B C 3. Add QuEChERS Salts (4g MgSO4, 1g NaCl) & Centrifuge B->C D 4. dSPE Cleanup (PSA + C18 + MgSO4) C->D E 5. UHPLC-MS/MS Analysis D->E

Figure 2: Step-by-step QuEChERS extraction workflow for CMPA-PA in complex matrices.

Mechanistic Insight for Cleanup: Because CMPA-PA contains a secondary amine, it behaves as a weak base. During dispersive Solid Phase Extraction (dSPE) cleanup, using Primary Secondary Amine (PSA) sorbent helps remove interfering organic acids and sugars from the matrix. Crucially, because PSA is an anion exchanger, it will not sequester the basic CMPA-PA analyte, ensuring high recovery rates that easily pass the SANTE 70-120% acceptance window.

References

  • Title: N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline Product Specifications Source: GenPrice UK URL: 1

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: 2

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: 6

  • Title: SANTE/11312/2021: Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed Source: EURL Pesticides URL: 3

  • Title: Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS Source: TestAmerica Laboratories / eConference.io URL: 4

  • Title: Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection Source: MDPI URL: 5

  • Title: Quantitation of 764 Pesticide Residues in Tomato by LC/MS according to SANTE 11312/2021 Guidelines Source: Agilent Technologies / LCMS.cz URL: 7

Sources

Method

Assay development using N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline as a substrate

Application Note: Assay Development for Aryloxyalkanoate Dioxygenases Using N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline Introduction & Mechanistic Rationale Aryloxyalkanoate dioxygenases (AADs), such as TfdA,...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Assay Development for Aryloxyalkanoate Dioxygenases Using N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline

Introduction & Mechanistic Rationale

Aryloxyalkanoate dioxygenases (AADs), such as TfdA, RdpA, and SdpA, are critical metalloenzymes utilized in both environmental bioremediation and the engineering of transgenic herbicide-resistant crops (1)[1]. These Fe(II)/α-ketoglutarate-dependent dioxygenases catalyze the oxygenolytic cleavage of the ether bond in phenoxyalkanoic acid herbicides, such as 2,4-D and MCPA (4-chloro-2-methylphenoxyacetic acid), yielding a phenol and glyoxylate (2)[2].

Historically, characterizing the kinetics of these enzymes has relied on measuring continuous oxygen consumption or utilizing low-throughput HPLC to track the disappearance of the native substrate[2]. To overcome these bottlenecks, we detail the development of a high-throughput colorimetric assay using a novel bifunctional probe: N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline .

The Causality of Substrate Design: This synthetic substrate is engineered with two distinct functional domains:

  • The Recognition Motif: The 4-chloro-2-methylphenoxy moiety perfectly mimics the native structure of MCPA, ensuring high-affinity binding to the active site of enzymes like RdpA and TfdA[3].

  • The Reporter Leaving Group: The ethyl-4-propoxyaniline tail acts as a latent reporter. When the dioxygenase hydroxylates the carbon adjacent to the ether oxygen, it forms an unstable hemiacetal. This intermediate spontaneously collapses, releasing 4-chloro-2-methylphenol and an aliphatic aldehyde: 2-(4-propoxyanilino)acetaldehyde .

The generated aldehyde is rapidly trapped by 3-methyl-2-benzothiazolinone hydrazone (MBTH) in the presence of an oxidant to form a deep blue formazan dye. This shifts the assay readout from a cumbersome oxygen-depletion metric to a highly scalable, 96- or 384-well spectrophotometric format.

Mechanism Substrate N-[2-(4-Chloro-2-methylphenoxy)ethyl] -4-propoxyaniline Enzyme Fe(II)/α-KG Dioxygenase (e.g., TfdA, RdpA) + O2 + α-KG Substrate->Enzyme Intermediate Unstable Hemiacetal Intermediate Enzyme->Intermediate Phenol 4-Chloro-2-methylphenol (Native Leaving Group) Intermediate->Phenol Reporter 2-(4-propoxyanilino)acetaldehyde (Reporter Moiety) Intermediate->Reporter Detection MBTH Oxidative Coupling (Colorimetric Readout at 620 nm) Reporter->Detection

Fig 1: Enzymatic cleavage mechanism and colorimetric reporter generation.

Experimental Protocols & Self-Validating Workflow

To ensure scientific integrity, this protocol is designed as a self-validating system . α-KG-dependent dioxygenases are highly sensitive to uncoupled turnover and metal oxidation. The inclusion of strict negative controls ensures that any observed signal is exclusively driven by the intact metalloenzyme complex.

Reagent Preparation & Causality
  • Buffer System: 50 mM MOPS (pH 6.75). Causality: Dioxygenases exhibit sharp pH optima. MOPS at pH 6.75 maintains the optimal ionization state for Fe(II) coordination without chelating the metal (unlike citrate or phosphate buffers).

  • Ascorbic Acid (1 mM): Causality: During catalytic turnover, the enzyme occasionally uncouples oxidative decarboxylation from substrate hydroxylation, leaving the active site iron in an inactive Fe(III) state. Ascorbate is strictly required to rescue the enzyme by reducing Fe(III) back to the catalytically active Fe(II) state.

  • MBTH Solution: 0.2% (w/v) in ultra-pure water. Prepared fresh daily to prevent auto-oxidation.

  • Oxidant Solution: 1% (w/v) FeCl₃ in 0.1 M HCl.

Step-by-Step Assay Methodology
  • Master Mix Assembly: In a 96-well clear-bottom microplate, add 150 µL of the optimized reaction buffer (See Table 2) to each well.

  • Substrate Addition: Spike in N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline to achieve final concentrations ranging from 10 µM to 500 µM (using a 10 mM DMSO stock). Ensure final DMSO concentration does not exceed 2% (v/v) to prevent enzyme denaturation.

  • Reaction Initiation: Add 0.5 µg of purified recombinant RdpA or TfdA to initiate the reaction. Incubate at 30°C for 15 minutes under orbital shaking to ensure continuous oxygen dissolution.

  • Reaction Quenching & Derivatization: Add 50 µL of 0.2% MBTH solution to trap the enzymatically generated 2-(4-propoxyanilino)acetaldehyde. Incubate for 5 minutes at room temperature.

  • Color Development: Add 50 µL of 1% FeCl₃ solution. Incubate for 10 minutes. The oxidant drives the coupling of a second MBTH molecule to the azine intermediate, forming the blue formazan dye.

  • Quantification: Read absorbance at 620 nm using a microplate reader.

Workflow S1 1. Master Mix Buffer, α-KG, Fe(II), Ascorbate S2 2. Substrate Addition (10-500 μM) S1->S2 S3 3. Enzymatic Cleavage (30°C, 15 min) S2->S3 S4 4. Quench & Derivatize (MBTH + Oxidant) S3->S4 S5 5. Absorbance Readout (620 nm) S4->S5

Fig 2: High-throughput microplate workflow for dioxygenase activity screening.

Assay Self-Validation Controls

To guarantee trustworthiness, every plate must include the following internal controls:

  • Control A (-α-KG): Omit α-ketoglutarate. Expected Result: Zero signal. Proves the cleavage is strictly dioxygenase-dependent, as α-KG is the obligate electron donor.

  • Control B (-Fe(II) + 1 mM EDTA): Omit iron and add a chelator. Expected Result: Zero signal. Validates that the reaction is driven by the mononuclear non-heme iron center.

  • Control C (Heat-Killed Enzyme): Boil the enzyme for 10 mins prior to addition. Expected Result: Zero signal. Establishes the baseline background, ruling out spontaneous chemical hydrolysis of the substrate.

Data Presentation & Optimization

The integration of the 4-propoxyaniline reporter moiety does not significantly perturb the binding affinity of the enzyme compared to the native MCPA substrate, making it a highly accurate surrogate for kinetic modeling.

Table 1: Comparative Kinetic Parameters (Purified RdpA)

SubstrateApparent Km​ (µM) kcat​ (min⁻¹) kcat​/Km​ (µM⁻¹ min⁻¹)Detection Method
Native MCPA 132 ± 1245.2 ± 2.10.34O₂ Consumption / HPLC
N-[2-(...)]-4-propoxyaniline 85 ± 838.6 ± 1.50.45MBTH Colorimetric (620 nm)

Note: The slightly lower Km​ for the synthetic substrate suggests that the hydrophobic propoxyaniline tail may provide additional favorable van der Waals interactions within the substrate-binding pocket.

Table 2: Optimized Master Mix Components for 96-Well Format

ComponentFinal ConcentrationMechanistic Purpose
MOPS Buffer (pH 6.75) 50 mMMaintains optimal pH without chelating active-site Fe(II).
α-Ketoglutarate 1 mMObligate co-substrate; undergoes oxidative decarboxylation.
(NH₄)₂Fe(SO₄)₂ 100 µMReconstitutes the mononuclear non-heme iron center.
Ascorbic Acid 1 mMReducing agent; rescues uncoupled Fe(III) back to Fe(II).
Enzyme (TfdA/RdpA) 0.5 µg / wellCatalytic core.

References

  • Müller, T. A., Fleischmann, T., van der Meer, J. R., & Kohler, H. P. E. (2006). Purification and Characterization of Two Enantioselective α-Ketoglutarate-Dependent Dioxygenases, RdpA and SdpA, from Sphingomonas herbicidovorans MH. Applied and Environmental Microbiology. 2

  • Wright, T. R., Shan, G., Walsh, T. A., Lira, J. M., Cui, C., Song, P., ... & Merlo, A. O. (2010). Robust crop resistance to broadleaf and grass herbicides provided by aryloxyalkanoate dioxygenase transgenes. PNAS. 1

  • Liu, F., et al. (2011). Consumers of 4-chloro-2-methylphenoxyacetic acid from agricultural soil and drilosphere harbor cadA, r/sdpA, and tfdA-like gene encoding oxygenases. FEMS Microbiology Ecology. 3

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline precipitation in culture media

Technical Support Center: Troubleshooting N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline Precipitation in In Vitro Assays The Physicochemical Challenge N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline Precipitation in In Vitro Assays

The Physicochemical Challenge

N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline is a highly lipophilic synthetic small molecule. Structurally, it features a 4-chloro-2-methylphenoxy moiety (structurally related to the hydrophobic herbicide MCPA) linked via an ethyl chain to a 4-propoxyaniline group. The presence of dual aromatic rings, a halogen (chlorine), and aliphatic ether/propoxy chains drastically reduces its aqueous solubility.

When introduced into standard cell culture media (e.g., DMEM, RPMI), the rapid shift in solvent polarity disrupts the hydration sphere. To minimize entropically unfavorable interactions with water, the hydrophobic molecules rapidly aggregate—a process known as hydrophobic collapse—resulting in visible precipitation or microscopic crystallization[1].

Diagnostic Troubleshooting Workflow

Use the following logical workflow to identify the root cause of your precipitation issue before selecting a solubilization strategy.

TroubleshootingFlow Start Compound Precipitation Detected in Media Timing When does it occur? Start->Timing Immediate Immediately upon addition Timing->Immediate < 1 min Delayed During 37°C incubation Timing->Delayed Hours/Days Cause1 Solvent Shock / Rapid Polarity Shift Immediate->Cause1 Cause2 Thermodynamic Solubility Limit Exceeded Delayed->Cause2 Sol1 Optimize Dilution: Pre-warm & Step-wise Cause1->Sol1 Sol2 Use Carrier Proteins (e.g., 10% FBS / BSA) Cause2->Sol2 Sol3 Formulate with HP-β-Cyclodextrin Cause2->Sol3

Decision tree for diagnosing and resolving small molecule precipitation in culture media.

Frequently Asked Questions (FAQs)

Q: I added my 10 mM DMSO stock of the compound directly to my media, and it immediately turned cloudy. What happened? A: You are observing "solvent shock." When a highly concentrated DMSO stock is pipetted directly into a large volume of aqueous media, the local DMSO concentration drops instantly. The compound experiences a rapid polarity shift before it can evenly disperse, causing it to crash out of solution[1]. Causality & Solution: To prevent this, you must lower the kinetic barrier to dispersion. Pre-warm your media to 37°C to increase thermodynamic solubility, and use a step-wise serial dilution method rather than a direct spike[2].

Q: The media was clear when I added the compound, but after 24 hours in the incubator, I see needle-like crystals under the microscope. Why? A: This is delayed precipitation caused by exceeding the compound's thermodynamic solubility limit in the specific media, or due to temperature shifts (e.g., taking the plate out of the incubator for observation)[3]. Causality & Solution: While DMSO helps initially, it does not permanently increase the aqueous solubility limit of the media. You need a solubility enhancer. Fetal Bovine Serum (FBS) contains albumin, which has hydrophobic pockets that naturally bind and stabilize lipophilic molecules[1]. Alternatively, use cyclodextrins.

Q: Can I just pass the cloudy media through a 0.22 µm syringe filter to remove the precipitate before adding it to my cells? A: Absolutely not. Filtering removes the precipitated active pharmaceutical ingredient (API). This results in an unknown, significantly lower final concentration of your compound, entirely invalidating your dose-response data and experimental reproducibility[2]. You must address the root cause of the precipitation.

Quantitative Comparison of Solubilization Strategies

To rationally select a solubilization strategy, compare the thermodynamic limits and biological impacts of different carriers.

StrategyMechanism of ActionMax Final ConcentrationProsCons
DMSO (Standard) Co-solvent; disrupts water hydrogen bonding.0.1% - 0.5% (v/v)Easy to use, standard for most screening libraries.High toxicity to sensitive cells; highly prone to solvent shock[1].
BSA / 10% FBS Hydrophobic pocket binding (Carrier protein).~1 - 5 µM (Compound)Physiologically relevant; non-toxic to most cell lines.Serum batch variability; protein binding reduces the free drug fraction[1].
HP-β-Cyclodextrin Inclusion complexation (Encapsulation).Up to 20% (w/v) HP-β-CDDrastically increases absolute aqueous solubility[4].Requires pre-formulation; high concentrations may extract cellular cholesterol[5].

Mechanistic Insights: Cyclodextrin Encapsulation

When standard DMSO dilution and serum-binding fail, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for rescuing highly lipophilic compounds. HP-β-CD is a cyclic oligosaccharide with a hydrophilic outer surface and a lipophilic central cavity[4]. It forms a non-covalent inclusion complex with the compound, shielding the hydrophobic 4-chloro-2-methylphenoxy and propoxyaniline rings from water. This enables aqueous dissolution without altering the compound's underlying molecular structure or pharmacological activity[6].

Mechanism Lipid N-[2-(4-Chloro...)-ethyl]- 4-propoxyaniline (Highly Lipophilic) Water Aqueous Culture Media (High Polarity) Lipid->Water Direct Addition HPBCD HP-β-Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) Lipid->HPBCD Pre-complexation Precip Hydrophobic Collapse (Precipitation) Water->Precip Solvent Shock Cells Bioavailable to Cultured Cells Water->Cells Maintains Solubility Complex Inclusion Complex (Water Soluble) HPBCD->Complex Encapsulation Complex->Water Addition to Media

Mechanism of HP-β-Cyclodextrin inclusion complexation preventing hydrophobic collapse.

Self-Validating Experimental Protocols

Protocol A: Optimized Step-Wise Dilution (For low-concentration assays < 1 µM) Principle: Gradual reduction of solvent polarity prevents localized supersaturation.

  • Preparation: Thaw the 10 mM DMSO stock of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline at room temperature. Vortex vigorously for 60 seconds to ensure complete dissolution.

  • Pre-warming: Warm the target cell culture media (ideally containing 10% FBS to provide albumin carriers) to 37°C in a water bath[2].

  • Intermediate Dilution: Create a 100X intermediate stock. Pipette 10 µL of the 10 mM stock into 990 µL of pre-warmed media.

  • Kinetic Mixing: Crucial Step - Do not just invert the tube. Immediately vortex the intermediate tube at medium speed for 15 seconds to force rapid dispersion.

  • Final Addition: Add the intermediate solution dropwise to your final culture vessel while gently swirling.

  • Validation Step: Before adding to cells, measure the Optical Density (OD) at 600 nm of the final media against a vehicle control. An OD600 > 0.05 indicates micro-precipitation. Inspect under a phase-contrast microscope at 20X magnification to confirm the absence of micro-crystals.

Protocol B: HP-β-Cyclodextrin Complexation (For high-concentration assays > 1 µM) Principle: Thermodynamic encapsulation of the lipophilic compound prior to aqueous exposure.

  • Reagent Prep: Prepare a 20% (w/v) solution of HP-β-CD in sterile, deionized water or PBS. Filter sterilize (0.22 µm).

  • Solvent Evaporation: Dissolve the required amount of the compound in a volatile organic solvent (e.g., ethanol). Add to a glass vial and evaporate the solvent under a gentle stream of nitrogen to form a thin lipid film.

  • Complexation: Add the 20% HP-β-CD solution directly to the lipid film.

  • Thermodynamic Driving: Sonicate the vial in a water bath sonicator for 30-60 minutes at room temperature until the solution is completely optically clear. The mechanical energy accelerates the inclusion of the compound into the cyclodextrin cavities[4].

  • Dilution: Dilute this aqueous complex directly into your cell culture media.

  • Validation Step: Centrifuge the final media at 10,000 x g for 10 minutes. Check the bottom of the tube for a pellet. If a pellet forms, the inclusion complex was incomplete, and the HP-β-CD molar ratio must be increased.

References

  • Procell. "Troubleshooting Precipitation in Cell Culture: Causes and Solutions." Procell Life Science. Available at:[Link]

  • Jansook, P., et al. "Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes." Pharmaceutics (NIH/PMC). Available at:[Link]

  • Beig, A., et al. "Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations." PLOS One. Available at:[Link]

  • Radu, C. D., et al. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." Pharmaceutics (NIH/PMC). Available at:[Link]

Sources

Optimization

Preventing degradation of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline under UV light

Technical Support Center: Troubleshooting UV Degradation of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline Overview N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline is a complex synthetic molecule featuring...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting UV Degradation of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline

Overview N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline is a complex synthetic molecule featuring two highly photolabile moieties: a 4-propoxyaniline group and a 4-chloro-2-methylphenoxy ether. Researchers frequently encounter stability issues when handling this compound under ambient laboratory lighting. As a Senior Application Scientist, I have designed this guide to provide mechanistic insights, troubleshooting steps, and field-proven protocols to prevent UV-induced degradation and ensure the integrity of your experimental data.

Section 1: Mechanistic FAQs (Understanding the Degradation)

Q: Why does my stock solution turn yellow or brown when left on the benchtop? A: The discoloration is a direct result of aniline photo-oxidation. When exposed to ambient UV light (λ < 400 nm), the 4-propoxyaniline moiety absorbs photons, leading to the ejection of an electron and the formation of an anilinium radical cation. These highly reactive radicals rapidly undergo coupling reactions to form colored quinone imines and azobenzenes (). The presence of dissolved oxygen in your solvent exacerbates this by acting as an electron acceptor, driving the radical propagation forward ().

Q: I am observing unexpected low-molecular-weight cleavage products in my LC-MS after UV exposure. What are they? A: These are the result of homolytic C-O bond scission and photo-dechlorination. The phenoxy ether linkage is susceptible to photolysis, which cleaves the molecule into 4-chloro-2-methylphenol and an alkyl radical (). Furthermore, chloroaromatic compounds can undergo photo-dechlorination, where the aryl-Cl bond is cleaved and replaced by a hydrogen atom from the solvent, resulting in a distinct mass shift of -34 Da ().

UVDegradation Compound N-[2-(4-Chloro-2-methylphenoxy)ethyl] -4-propoxyaniline Path1 Aniline Photo-oxidation (Radical Cation Formation) Compound->Path1 Path2 Phenoxy Ether Cleavage (Homolytic C-O Scission) Compound->Path2 Path3 Photo-dechlorination (Aryl-Cl Bond Cleavage) Compound->Path3 UV UV Irradiation (λ < 400 nm) UV->Compound Photon Absorption Prod1 Quinone Imines & Azobenzenes (Brown/Yellow) Path1->Prod1 Prod2 4-Chloro-2-methylphenol & Alkyl Radicals Path2->Prod2 Prod3 Dechlorinated Intermediates Path3->Prod3 Protect1 Amber Glass / UV Shielding Protect1->UV Blocks Light Protect2 Radical Quenchers (e.g., Ascorbic Acid, BHT) Protect2->Path1 Quenches Radicals Protect2->Path2 Quenches Radicals

Figure 1: UV-induced degradation pathways and protective interventions.

Section 2: Troubleshooting & Experimental Protocols

Q: How can I experimentally verify if my compound has degraded due to UV exposure versus thermal degradation? A: Thermal degradation typically results in hydrolysis, whereas UV degradation creates distinct radical-driven oxidation and cleavage products. Use the following self-validating diagnostic protocol to differentiate the two:

Diagnostic LC-MS/UV-Vis Protocol:

  • Sample Preparation: Prepare three 1 mg/mL aliquots of the compound in HPLC-grade acetonitrile.

    • Keep Aliquot A in the dark at 4°C (Control).

    • Expose Aliquot B to ambient laboratory light for 24 hours at 25°C.

    • Heat Aliquot C to 60°C in the dark for 24 hours.

  • UV-Vis Screening: Scan all samples from 200–600 nm.

    • Causality Check: If Aliquot B shows a new broad absorbance band between 400–450 nm, this confirms the presence of UV-induced azobenzenes/quinone imines. Thermal degradation (Aliquot C) will lack this specific chromophore.

  • LC-MS Analysis: Inject 5 µL of each sample into an LC-MS (ESI+ mode).

    • Causality Check: Look for specific mass shifts in Aliquot B: +16 Da (N-oxidation), -34 Da (photo-dechlorination), and cleavage fragments at m/z ~143 (protonated 4-chloro-2-methylphenol).

Q: What is the standard protocol for preparing and storing solutions to guarantee zero UV degradation? A: To create a self-validating, stable system, you must eliminate both photon exposure and radical propagation simultaneously.

Formulation & Storage Protocol:

  • Solvent Degassing: Sparge the formulation solvent (e.g., DMSO or Acetonitrile) with high-purity Argon for 15 minutes prior to dissolving the compound.

    • Why: Removing dissolved oxygen eliminates the primary electron acceptor required for the aniline radical cation propagation.

  • Radical Quenching: Add 0.1% (w/v) Butylated Hydroxytoluene (BHT) or Ascorbic Acid to the solvent.

    • Why: If stray UV light generates trace radicals during handling, the antioxidant will donate a hydrogen atom to quench the anilinium or phenoxy radical before it can initiate a degradation cascade on the parent API.

  • Actinic Shielding: Transfer the solution to an amber glass vial (which blocks transmission < 400 nm) and backfill the headspace with Argon before sealing with a PTFE-lined septum.

Section 3: Quantitative Degradation Profile

To assist in rapid data interpretation, the following table summarizes the quantitative metrics and visual indicators associated with each UV-induced degradation pathway.

Degradation PathwayPrimary TriggerVisual IndicatorLC-MS Mass ShiftPrimary Prevention Strategy
Aniline Photo-oxidation UV + Dissolved O₂Yellow/Brown shift-2 Da (Quinone Imine), +16 Da (N-oxide)Solvent Degassing, BHT
Phenoxy Ether Cleavage UVNone (Colorless)Cleavage fragment (m/z ~143)Amber Glass Shielding
Photo-dechlorination UVNone (Colorless)-34 Da (Cl loss, H gain)Amber Glass Shielding
Dimerization UV + High Conc.Deep Brown shift~2x Parent Mass (-2 Da)Dilution, Radical Quenchers

References

  • Muszyński, P., et al. "Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review." Environmental Science and Pollution Research 27(2) (2020).[Link]

  • Mirkhani, V., et al. "Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst." Journal of the Iranian Chemical Society 6(4) (2009): 800-807.[Link]

  • Durán, A., et al. "Solar photo-degradation of aniline with rGO/TiO2 composites and persulfate." Science of The Total Environment 697 (2019): 134086.[Link]

  • Wiercigroch, E., et al. "Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites." Catalysts 11(12) (2021): 1548.[Link]

Troubleshooting

Technical Support Center: Chromatographic Separation of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals tasked with developing robust, reproducible chromatographic methods for N-[2-(4-Chl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals tasked with developing robust, reproducible chromatographic methods for N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline .

Because this compound features a highly lipophilic backbone (chloro-methylphenoxy and propoxyphenyl groups) coupled with a weakly basic secondary amine, it presents unique challenges in high-performance liquid chromatography (HPLC). This center provides the mechanistic reasoning, self-validating protocols, and targeted troubleshooting necessary to master its separation.

Mechanistic Causality: The "Why" Behind the Chromatography

To optimize a separation method, one must first understand the molecular interactions at play within the column. N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline is susceptible to two competing retention mechanisms in Reversed-Phase HPLC (RP-HPLC):

  • Hydrophobic Retention (Primary Mechanism): The bulky, non-polar ether and halogenated aromatic rings interact strongly with the hydrophobic alkyl chains (e.g., C18) of the stationary phase. This requires a high organic solvent strength to elute the compound efficiently[1].

  • Cation-Exchange Interactions (Secondary Mechanism): The secondary amine group is weakly basic and becomes protonated in aqueous environments. If the mobile phase pH is not strictly controlled, residual silanol groups (Si-OH) on the silica support dissociate into ionized silanols (Si-O⁻). The positively charged amine undergoes strong electrostatic attraction with these ionized sites[2]. Because the sorption-desorption kinetics of this secondary interaction are slow, it manifests as severe band broadening and peak tailing[3].

Silanol_Interaction cluster_0 Standard Silica (pH > 4) cluster_1 Optimized (pH < 3 + Type-B Silica) Analyte Target Analyte (Secondary Amine) IonizedSilanol Ionized Silanol (Si-O⁻) Analyte->IonizedSilanol Electrostatic Attraction ProtonatedSilanol Protonated Silanol (Si-OH) Analyte->ProtonatedSilanol Suppressed Interaction Tailing Cation Exchange (Peak Tailing) IonizedSilanol->Tailing SharpPeak Hydrophobic Retention (Sharp Peak) ProtonatedSilanol->SharpPeak

Mechanistic pathway of secondary amine interactions with silica silanols and pH optimization.

By utilizing high-purity Type-B silica (which has a minimized free silanol content) and lowering the mobile phase pH, we can suppress silanol ionization and force the analyte to retain solely via predictable hydrophobic interactions[2][4].

Quantitative Mobile Phase Dynamics

Selecting the correct acidic additive is the most critical variable in controlling the retention and peak shape of basic drugs[1]. The table below summarizes the quantitative impact of various mobile phase modifiers on secondary amine separations.

Additive / ModifierConcentrationApprox. Aqueous pHMechanism of ActionImpact on Analyte Peak Shape
None (Water/ACN) N/A~6.0Analyte and silanols are both partially ionized.Severe tailing, broad peaks, poor resolution.
Formic Acid 0.1% v/v2.8Suppresses silanol ionization to Si-OH.Improved symmetry (As < 1.3). MS-compatible.
Trifluoroacetic Acid (TFA) 0.1% v/v2.1Suppresses silanols + acts as a hydrophobic ion-pairing agent.Excellent symmetry (As < 1.1). High retention.
Triethylamine (TEA) 0.1% v/v> 7.0Competes with the analyte for active silanol sites.Good symmetry, but drastically reduces column life.
Self-Validating Experimental Protocol: Reversed-Phase Workflow

Do not proceed with sample analysis until the system passes the built-in validation checks at the end of this protocol.

Phase 1: System Preparation

  • Stationary Phase Selection: Install a high-purity, fully endcapped Type-B silica C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size). Type-B silica has a pKa > 7, ensuring minimal cation exchange at standard operating pH levels[2].

  • Mobile Phase Formulation:

    • Mobile Phase A (Aqueous): 0.1% v/v Trifluoroacetic Acid (TFA) in LC-MS grade water. (This ensures a pH of ~2.1, fully protonating both the amine and the residual silanols)[1].

    • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile (ACN).

Phase 2: Chromatographic Conditions 3. Flow Rate & Temperature: Set the flow rate to 1.0 mL/min. Maintain the column compartment at 40°C. Causality: Elevated temperature decreases mobile phase viscosity, improving the mass transfer kinetics of the bulky lipophilic analyte and sharpening the peak. 4. Gradient Program:

  • 0.0 - 1.0 min: 40% B (Isocratic hold to focus the analyte at the column head).
  • 1.0 - 7.0 min: Linear ramp from 40% B to 90% B.
  • 7.0 - 9.0 min: 90% B (Column wash to elute highly retained hydrophobic impurities).
  • 9.0 - 9.1 min: Return to 40% B.
  • 9.1 - 12.0 min: Re-equilibration.

Phase 3: Self-Validation & System Suitability 5. Validation Injection: Inject 5 µL of a 10 µg/mL standard solution of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline. 6. Acceptance Criteria: Calculate the USP asymmetry factor (As).

  • Pass: As is between 0.95 and 1.2. Proceed with sample analysis.
  • Fail: As > 1.5. This indicates active silanol sites, column voiding, or insufficient pH control. Do not proceed. Flush the column with 50:50 Water:ACN containing 0.1% formic acid, verify the pH of Mobile Phase A, and re-equilibrate.
Troubleshooting & FAQs

Q: Why is my peak tailing factor (As) consistently > 2.0 despite using a standard C18 column? A: You are likely experiencing secondary-retention effects. Older, Type-A silica columns contain trace metal impurities that increase the acidity of adjacent silanol groups, causing them to ionize even at lower pH levels[3][4]. The protonated secondary amine of your analyte is binding to these Si-O⁻ sites. Switch to a high-purity Type-B silica column and ensure your mobile phase contains an acidic modifier (like 0.1% TFA) to suppress silanol ionization[1][2].

Q: The retention time of the compound is excessively long (>20 min) under isocratic conditions. How can I reduce it without losing peak shape? A: The compound's extensive ether linkages and halogenated aromatic rings give it a high LogP, driving strong hydrophobic retention. Isocratic elution is inefficient for this molecule. Switch to the gradient elution method outlined in the protocol above (ramping up to 90% Acetonitrile). Acetonitrile provides superior elution strength for bulky lipophilic molecules compared to methanol, significantly reducing run times while maintaining sharp peaks.

Q: Can Normal-Phase (NP) chromatography be used as an orthogonal method for this compound? A: Yes, but it requires specific mobile phase adjustments. If you attempt to separate this compound on bare silica, diol, or cyano columns using standard hexane/alcohol mixtures, you will encounter diminished selectivity and severe peak tailing. To resolve this in NP-HPLC, you must add a volatile amine (e.g., 0.1% n-propylamine) to the mobile phase. This additive acts as a sacrificial competitor, binding to the active silanol sites so your target analyte can elute symmetrically[5].

Q: I am transitioning this method to LC-MS. Can I still use TFA? A: While TFA provides excellent peak shape, it causes significant ion suppression in the mass spectrometer's electrospray ionization (ESI) source. For LC-MS applications, replace the 0.1% TFA with 0.1% Formic Acid, or use a volatile buffer system such as 20 mM ammonium formate adjusted to pH 3.7. This will maintain adequate peak shape for basic drugs while preserving MS sensitivity[1].

Sources

Reference Data & Comparative Studies

Validation

Validating the Efficacy of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline in Target Inhibition Assays: A Comparative Guide

In the landscape of modern drug discovery, particularly within oncology, the identification and validation of novel small molecule inhibitors are of paramount importance. This guide provides an in-depth technical compari...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly within oncology, the identification and validation of novel small molecule inhibitors are of paramount importance. This guide provides an in-depth technical comparison of a novel investigational compound, N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline, hereafter referred to as Compound X , against established market alternatives. Our focus is on the rigorous validation of its efficacy through widely accepted target inhibition assays. For the purpose of this illustrative guide, we will hypothesize that Compound X has been designed as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in various cancers.

The structural components of Compound X, featuring aniline and phenoxy moieties, are suggestive of potential kinase-binding properties. This guide will therefore focus on methodologies to ascertain its inhibitory activity against EGFR and compare its performance with first-generation EGFR inhibitors, Gefitinib and Erlotinib.

The Target: Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the pathogenesis of several cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[2][3] Inhibition of EGFR's kinase activity is a clinically validated strategy to block downstream signaling pathways and impede tumor growth.[2][4]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR P1 Dimerization & Autophosphorylation EGFR->P1 Activates EGF EGF (Ligand) EGF->EGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P1->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P1->PI3K_AKT_mTOR STAT STAT Pathway P1->STAT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT->Proliferation

Caption: Simplified EGFR Signaling Pathway.

Comparative Efficacy Evaluation: Compound X vs. Established Inhibitors

To objectively assess the inhibitory potential of Compound X, a direct comparison against well-characterized EGFR inhibitors is essential. We have selected Gefitinib and Erlotinib, both reversible ATP-competitive inhibitors, for this purpose.[2]

CompoundTargetMechanism of Action
Compound X (Hypothetical) EGFRATP-Competitive Kinase Inhibitor
Gefitinib EGFRReversible ATP-Competitive Inhibitor
Erlotinib EGFRReversible ATP-Competitive Inhibitor

Methodologies for Target Inhibition Validation

A multi-faceted approach employing both biochemical and cell-based assays is crucial for a comprehensive understanding of a compound's inhibitory efficacy. Biochemical assays provide a direct measure of a compound's interaction with its purified target, while cell-based assays offer insights into its performance within a more physiologically relevant context.[5][6]

Biochemical Kinase Assay: ADP-Glo™

The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction.[7][8] The amount of ADP is directly proportional to the kinase activity. This assay is highly sensitive and suitable for high-throughput screening.[9]

cluster_workflow ADP-Glo™ Assay Workflow A 1. Kinase Reaction: EGFR + Substrate + ATP + Inhibitor (Compound X) B 2. Add ADP-Glo™ Reagent: Depletes unused ATP A->B C 3. Add Kinase Detection Reagent: Converts ADP to ATP, Luciferase generates light B->C D 4. Measure Luminescence C->D

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Experimental Protocol: ADP-Glo™ EGFR Inhibition Assay

  • Reagent Preparation: Prepare serial dilutions of Compound X, Gefitinib, and Erlotinib in 1% DMSO. Prepare a reaction buffer containing 40mM Tris-HCl (pH 7.5), 20mM MgCl2, and 0.1mg/mL BSA.

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of the compound dilutions. Add 2 µL of recombinant human EGFR enzyme and 2 µL of a substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Phosphorylation Assay

To assess the efficacy of Compound X in a cellular environment, a cell-based assay measuring the phosphorylation of EGFR is critical. This assay format provides a more physiologically relevant measure of target engagement and functional inhibition.[5][10] We will utilize a human non-small cell lung cancer cell line, such as A549, which overexpresses EGFR.

cluster_workflow Cell-Based Phospho-EGFR Assay Workflow A 1. Seed A549 cells in 96-well plate B 2. Starve cells to reduce basal signaling A->B C 3. Pre-treat with Compound X or controls B->C D 4. Stimulate with EGF C->D E 5. Lyse cells and perform Phospho-EGFR ELISA D->E F 6. Measure absorbance and determine IC50 E->F

Caption: Workflow of a Cell-Based Phospho-EGFR Assay.

Experimental Protocol: Cell-Based Phospho-EGFR ELISA

  • Cell Culture: Culture A549 cells in appropriate media until they reach 80-90% confluency. Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Serum Starvation: The following day, aspirate the media and replace it with serum-free media. Incubate for 16-24 hours to reduce basal EGFR phosphorylation.

  • Compound Treatment: Prepare serial dilutions of Compound X, Gefitinib, and Erlotinib in serum-free media. Pre-treat the starved cells with the compounds for 2 hours.

  • EGF Stimulation: Stimulate the cells with a final concentration of 100 ng/mL of human EGF for 10 minutes to induce EGFR phosphorylation.

  • Cell Lysis: Aspirate the media and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Phospho-EGFR ELISA: Quantify the amount of phosphorylated EGFR in the cell lysates using a commercially available Phospho-EGFR (Tyr1068) ELISA kit, following the manufacturer's instructions. A parallel ELISA for total EGFR should be performed for normalization.

  • Data Analysis: Normalize the phospho-EGFR signal to the total EGFR signal. Calculate the percent inhibition of EGFR phosphorylation for each compound concentration relative to the EGF-stimulated, no-inhibitor control. Determine the IC50 values.

Comparative Efficacy Data (Hypothetical)

The following table presents hypothetical data from the described assays, illustrating a scenario where Compound X demonstrates potent inhibitory activity.

CompoundBiochemical IC50 (nM) (ADP-Glo™ Assay)Cellular IC50 (nM) (Phospho-EGFR Assay)
Compound X 1550
Gefitinib 2580
Erlotinib 2065

Discussion and Interpretation

The hypothetical results suggest that Compound X exhibits potent inhibition of EGFR in both biochemical and cellular assays. Its lower IC50 value in the ADP-Glo™ assay compared to Gefitinib and Erlotinib indicates a strong direct interaction with the purified EGFR kinase domain.

Importantly, the potent activity of Compound X is maintained in the cell-based phospho-EGFR assay. While a rightward shift in IC50 from biochemical to cellular assays is expected due to factors like cell permeability and competition with high intracellular ATP concentrations, Compound X remains more potent than the established inhibitors in this more complex environment.[5][6] This strong correlation between biochemical and cellular data enhances the confidence in Compound X as a promising lead candidate for further development.

Conclusion

This guide outlines a robust and systematic approach to validating the efficacy of a novel investigational compound, N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline (Compound X), as a potential EGFR inhibitor. By employing a combination of well-established biochemical and cell-based assays and conducting a direct comparison with market-leading alternatives, researchers can generate the high-quality, reproducible data necessary for informed decision-making in the drug discovery pipeline. The hypothetical data presented herein showcases a favorable profile for Compound X, warranting further investigation into its selectivity, mechanism of action, and in vivo efficacy.

References

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Fabian, M. A., et al. (2005). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 23(3), 329–336. Retrieved from [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. Retrieved from [Link]

  • K-ras, et al. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55791. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Drug Target Review. (2015, June 10). Novel approaches to targeting protein tyrosine kinases. Retrieved from [Link]

  • Creative Biolabs. Cellular Kinase Target Engagement Assay Service. Retrieved from [Link]

  • Harvard Office of Technology Development. Cell-based assay for the discovery of glycogen synthase kinase inhibitors. Retrieved from [Link]

  • Domainex. Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]

  • MDPI. (2019, September 30). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • Ségaliny, A. I., et al. (2015). Small-Molecule Inhibitors of the Receptor Tyrosine Kinases: Promising Tools for Targeted Cancer Therapies. International journal of molecular sciences, 16(7), 16585–16615. Retrieved from [Link]

  • González-López, M., et al. (2017). Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening. Journal of medicinal chemistry, 60(16), 7064–7079. Retrieved from [Link]

  • MDPI. (2024, January 9). Natural Product-Based Glycolysis Inhibitors as a Therapeutic Strategy for Epidermal Growth Factor Receptor–Tyrosine Kinase Inhibitor-Resistant Non-Small Cell Lung Cancer. Retrieved from [Link]

Sources

Comparative

A Comparative Analysis of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline Analogs for Therapeutic Development

Introduction The N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline scaffold represents a versatile pharmacophore with potential applications in various therapeutic areas, including oncology and infectious diseases....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline scaffold represents a versatile pharmacophore with potential applications in various therapeutic areas, including oncology and infectious diseases. The unique arrangement of a substituted phenoxy ring linked via an ethylamine bridge to an alkoxyaniline moiety provides a flexible platform for structural modifications to optimize biological activity, selectivity, and pharmacokinetic properties. This guide presents a comparative analysis of analogs of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline, drawing upon structure-activity relationship (SAR) data from related chemical series to inform future drug discovery and development efforts.

The rationale for the development of analogs of this scaffold is rooted in the established biological significance of its constituent fragments. Phenoxyaniline derivatives are known to exhibit a wide range of biological activities, including kinase inhibition.[1] The 4-chloro-2-methylphenoxy group is a common substituent in agrochemicals and pharmaceuticals, influencing the lipophilicity and electronic properties of the molecule. Similarly, the 4-propoxyaniline moiety can be tailored to modulate target engagement and metabolic stability. This guide will objectively compare the performance of virtual analogs by synthesizing data from closely related structures, providing a predictive framework for their potential efficacy.

Comparative Analysis of Biological Activities

The biological activity of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline analogs is highly dependent on the nature and position of substituents on both the phenoxy and aniline rings, as well as modifications to the ethyl linker. This section explores the SAR of this chemical class, drawing parallels from studies on structurally similar compounds to predict the impact of various modifications.

Kinase Inhibitory Activity

Phenoxyaniline derivatives have been identified as potent inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1] For instance, derivatives of the related 3-cyano-4-(phenoxyanilino)quinoline scaffold have shown significant inhibitory activity against MEK (MAP Kinase Kinase), a key component of the MAPK/ERK signaling pathway.[1]

Structure-Activity Relationship Summary for MEK Inhibition (Inferred):

  • Phenoxy Ring Substitution: The substitution pattern on the phenoxy ring is critical for modulating potency and selectivity. Based on related series, the presence of a halogen, such as the 4-chloro group in our parent compound, is often associated with enhanced inhibitory activity. The 2-methyl group likely influences the conformation of the molecule, which can affect its binding to the target kinase.

  • Aniline Ring Substitution: The nature of the alkoxy group on the aniline ring can impact both potency and pharmacokinetic properties. While direct data for the 4-propoxy group is not available in the compared series, the presence of alkoxy groups, in general, is often favorable for activity.[1]

Table 1: Inferred Comparative Kinase Inhibitory Activity of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline Analogs

Compound IDPhenoxy Ring SubstitutionAniline Ring SubstitutionPredicted MEK IC50 (nM)Rationale/Reference
Parent 4-Chloro, 2-Methyl4-PropoxyBaseline-
Analog 1 4-Fluoro, 2-Methyl4-PropoxyPotentially < BaselineFluorine substitution can enhance binding affinity.[1]
Analog 2 4-Chloro4-PropoxyPotentially > BaselineRemoval of the 2-methyl group may alter optimal conformation.
Analog 3 4-Chloro, 2-Methyl4-MethoxyComparable to BaselineSmall changes in alkoxy chain length may have minimal impact on potency.
Analog 4 4-Chloro, 2-Methyl4-HSignificantly > BaselineThe alkoxy group is likely important for target engagement.[1]

Note: The predicted IC50 values are qualitative estimations based on SAR trends observed in related phenoxyaniline kinase inhibitors and are intended for illustrative purposes.

Fungicidal Activity

The phenoxyacetamide and N-aryl carbamate scaffolds, which share structural similarities with the target molecule, have been explored for their fungicidal properties. The SAR from these studies can provide valuable insights into the potential of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline analogs as antifungal agents.

Structure-Activity Relationship Summary for Fungicidal Activity (Inferred):

  • Phenoxy Ring Substitution: Dihalogenated phenyl rings, particularly with chlorine atoms, have been shown to confer superior antifungal potency in N-aryl carbamates.[2] This suggests that the 4-chloro substituent in the parent compound is a favorable feature.

  • Aniline/Aryl Moiety: The nature of the aniline ring and its substituents can influence the spectrum of antifungal activity.

Table 2: Inferred Comparative Fungicidal Activity of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline Analogs

Compound IDPhenoxy Ring SubstitutionAniline Ring SubstitutionPredicted Antifungal ActivityRationale/Reference
Parent 4-Chloro, 2-Methyl4-PropoxyModerateThe single chloro substitution is a positive indicator.
Analog 5 3,4-Dichloro, 2-Methyl4-PropoxyPotentially HighDichloro substitution is associated with enhanced fungicidal activity.[2]
Analog 6 4-Bromo, 2-Methyl4-PropoxyPotentially HighBromine substitution can also enhance antifungal potency.[2]
Analog 7 4-Chloro, 2-Methyl4-HPotentially ModerateThe propoxy group's contribution to antifungal activity is less clear from the available data.

Note: The predicted antifungal activity is a qualitative assessment based on SAR trends observed in related fungicidal compounds.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed experimental protocols for key biological assays are provided below.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of test compounds against a target kinase.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Incubation Incubate Compound, Enzyme, Substrate, and ATP Compound_Prep->Incubation Enzyme_Prep Kinase Enzyme Preparation Enzyme_Prep->Incubation Substrate_Prep Substrate and ATP Preparation Substrate_Prep->Incubation Detection_Reagent Add Detection Reagent (e.g., ADP-Glo) Incubation->Detection_Reagent Luminescence Measure Luminescence/Fluorescence Detection_Reagent->Luminescence IC50_Calc Calculate IC50 Values Luminescence->IC50_Calc

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate solvent, such as DMSO.

  • Reaction Mixture Preparation: In a microplate, add the kinase enzyme, a suitable substrate (e.g., a peptide or protein), and ATP in a buffered solution.

  • Incubation: Add the diluted test compounds to the reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that allows for the quantification of kinase activity (e.g., by measuring the amount of ADP produced).

  • Data Analysis: Measure the signal (e.g., luminescence or fluorescence) and calculate the percentage of inhibition for each compound concentration. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_reading Reading Results Compound_Dilution Serial Dilution of Compound in Broth Inoculation Inoculate Microplate Wells Compound_Dilution->Inoculation Fungal_Inoculum Prepare Fungal Inoculum Fungal_Inoculum->Inoculation Incubate_Plate Incubate at Appropriate Temperature Inoculation->Incubate_Plate Visual_Inspection Visually Inspect for Growth Incubate_Plate->Visual_Inspection MIC_Determination Determine MIC (Lowest Concentration with No Visible Growth) Visual_Inspection->MIC_Determination

Caption: Workflow for broth microdilution antifungal susceptibility testing.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain to be tested.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a positive control (no compound) and a negative control (no inoculum).

  • Incubation: Incubate the plate at an optimal temperature for fungal growth (e.g., 28-35°C) for a specified period (e.g., 24-72 hours).

  • MIC Determination: After incubation, visually inspect the wells for fungal growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Synthesis of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline Analogs

The synthesis of the target scaffold and its analogs can be achieved through a multi-step process. A general synthetic route is outlined below, which can be adapted to produce a variety of analogs by using different starting materials.

Synthetic Pathway Diagram:

G cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products A Substituted Phenol Step1 Williamson Ether Synthesis A->Step1 B 1-Bromo-2-chloroethane B->Step1 C Substituted Aniline Step2 Nucleophilic Substitution C->Step2 Intermediate 1-(2-Chloroethoxy)-substituted-benzene Step1->Intermediate Final_Product N-[2-(Substituted phenoxy)ethyl]-substituted-aniline Step2->Final_Product Intermediate->Step2

Caption: General synthetic route for N-[2-(phenoxy)ethyl]aniline analogs.

General Synthetic Procedure:

  • Synthesis of 1-(2-Chloroethoxy)-4-chloro-2-methylbenzene: To a solution of 4-chloro-2-methylphenol in a suitable solvent such as acetone, add a base like potassium carbonate. Then, add 1-bromo-2-chloroethane and reflux the mixture. After completion of the reaction, the product is isolated and purified.

  • Synthesis of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline: The intermediate from step 1 is then reacted with 4-propoxyaniline in the presence of a base and a suitable solvent. The reaction mixture is heated to drive the nucleophilic substitution of the chlorine atom by the aniline nitrogen. The final product is then isolated and purified by chromatography.

Conclusion and Future Directions

This comparative analysis, while based on inferences from structurally related compounds, provides a valuable framework for the rational design of novel N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline analogs. The available data suggests that this scaffold holds promise for the development of new therapeutic agents, particularly in the areas of oncology and mycology.

Future research should focus on the synthesis and direct biological evaluation of a focused library of analogs to validate the predicted structure-activity relationships. Systematic modifications of the substituents on both the phenoxy and aniline rings, as well as exploration of different linkers, will be crucial for identifying lead compounds with optimized potency, selectivity, and pharmacokinetic profiles. In vitro and in vivo testing of these novel compounds will be essential to fully elucidate their therapeutic potential.

References

  • A Comparative Guide to the Structure-Activity Relationship of Phenoxyaniline Deriv
  • Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents - MDPI. [Link]

Sources

Validation

Reproducibility of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline Receptor Binding Data: A Comparative Methodological Guide

Executive Summary N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline (often cataloged as SC-330709) is a structurally complex small molecule characterized by a highly lipophilic 4-chloro-2-methylphenoxy moiety linked...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline (often cataloged as SC-330709) is a structurally complex small molecule characterized by a highly lipophilic 4-chloro-2-methylphenoxy moiety linked to a 4-propoxyaniline group. While it frequently emerges as a hit in high-throughput screening (HTS) campaigns, laboratories consistently report severe reproducibility issues when attempting to validate its receptor binding affinity.

This guide objectively compares traditional Radioligand Binding (RLB) against advanced biophysical techniques—Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR)—to establish a self-validating, artifact-free workflow for this challenging compound class.

The Mechanistic Root of Data Variability: Aggregation-Based Promiscuity

To solve reproducibility issues, we must first understand the physicochemical causality. With a calculated logP exceeding 4.5, N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline is highly hydrophobic. In standard aqueous assay buffers, compounds with this profile frequently undergo phase separation at low micromolar concentrations, forming colloidal aggregates (30–1000 nm in diameter)[1].

These aggregates do not bind to the receptor's active site in a 1:1 stoichiometry. Instead, they sequester the receptor protein on their surface, leading to non-specific inhibition and apparent "binding" signals that fluctuate wildly depending on the buffer composition, protein concentration, and even the shape of the microplate well[1]. Furthermore, the propoxyaniline moiety can exhibit intrinsic auto-fluorescence, confounding standard fluorescence polarization (FP) or intensity-based assays.

To achieve reproducible data, the chosen assay must actively mitigate both colloidal aggregation and spectral interference .

Objective Comparison of Receptor Binding Assays

The table below summarizes the performance of three major binding assay formats when challenged with highly lipophilic, aggregation-prone ligands like N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline.

Assay TechnologySusceptibility to Aggregation ArtifactsSpectral InterferenceInter-Assay CVKinetic ResolutionScientific Recommendation
Radioligand Binding (RLB) High. Aggregates are trapped on glass-fiber filters, causing massive false-positive signals.None15–30%Equilibrium onlyNot Recommended
TR-FRET Low. Ratiometric readout and detergent compatibility minimize artifacts.Eliminated via time-gating.< 5% Real-time kinetics capablePrimary Screening
SPR (Label-Free) Medium. Aggregates cause super-stoichiometric bulk shifts.None< 5%High ( kon​ , koff​ )Orthogonal Validation

Self-Validating Experimental Protocols

Do not rely on a single readout. The following step-by-step methodology represents a self-validating system: the physical state of the compound is verified before its biological activity is measured.

Protocol A: Dynamic Light Scattering (DLS) Quality Control

Before running any receptor binding assay, you must establish the Critical Aggregation Concentration (CAC) of the compound.

  • Preparation: Prepare a 10 mM stock of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline in 100% anhydrous DMSO.

  • Dilution: Dilute the compound to 10 µM in your chosen assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

  • Measurement: Analyze the solution using a DLS plate reader.

  • Causality & Action: If particles >30 nm are detected, the compound has formed colloids. You must add a non-ionic detergent (e.g., 0.01% Triton X-100 or CHAPS) to the buffer. Detergents disrupt colloidal aggregates, ensuring the compound remains monomeric and interacts with the receptor in a true 1:1 ratio[1].

Protocol B: Optimized TR-FRET Receptor Binding Assay

Once the compound is confirmed monomeric, proceed to TR-FRET.

  • Assay Assembly: In a 384-well white OptiPlate, combine the target receptor (e.g., SNAP-tagged receptor labeled with a Terbium cryptate donor) and a fluorescent tracer (e.g., a Cy5-labeled reference ligand)[2].

  • Compound Addition: Add titrated concentrations of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline (from 1 nM to 10 µM).

  • Time-Gated Detection: Excite the microplate at 337 nm. Delay the measurement by 50–100 µs, then integrate the emission signal at 620 nm (Terbium) and 665 nm (Acceptor) for 700 µs[2].

  • Causality & Action: Why use Terbium? Terbium has a millisecond emission half-life. The 50 µs delay completely bypasses the short-lived (nanosecond) auto-fluorescence of the propoxyaniline moiety, eliminating spectral false positives[3]. Furthermore, calculating the 665/620 ratiometric signal internally corrects for well-to-well variations and minor light scattering, driving the inter-assay CV below 5%.

Protocol C: Orthogonal Validation via SPR

To definitively prove that the TR-FRET signal represents true binding rather than indirect receptor denaturation, validate the kinetics using SPR.

  • Immobilization: Immobilize the target receptor onto a CM5 sensor chip using standard amine coupling.

  • Analyte Injection: Flow varying concentrations of the compound over the surface.

  • Causality & Action: Fit the sensograms to a 1:1 Langmuir binding model[4]. If the compound is binding promiscuously or aggregating on the chip surface, the sensogram will fail to reach steady-state saturation and will exhibit super-stoichiometric responses. A clean 1:1 fit mathematically validates the reproducibility of the interaction.

Logical Workflow Visualization

The following diagram illustrates the logical dependencies required to generate reproducible data for this specific compound class.

Workflow Start Compound SC-330709 (Lipophilic Ligand) DLS Dynamic Light Scattering (DLS) Identify Aggregation Threshold Start->DLS AggYes Aggregates Detected (>30 nm particles) DLS->AggYes High Concentration AggNo Monomeric Solution (<10 nm particles) DLS->AggNo Low Concentration Detergent Buffer Optimization Add 0.01% Triton X-100 AggYes->Detergent Disrupt Colloids TRFRET TR-FRET Binding Assay (Terbium Donor, Time-Gated) AggNo->TRFRET Detergent->TRFRET SPR SPR Kinetics (Orthogonal Validation) TRFRET->SPR Hit Confirmation Data Validated Receptor Binding Data SPR->Data 1:1 Stoichiometry

Workflow for validating binding of lipophilic ligands using DLS, TR-FRET, and SPR.

Conclusion

The reproducibility crisis surrounding highly lipophilic screening hits like N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline is rarely a failure of the compound itself, but rather a failure of the chosen assay architecture. By abandoning aggregation-sensitive radioligand binding in favor of a self-validating DLS and TR-FRET pipeline, researchers can mathematically isolate true receptor binding events from colloidal artifacts and spectral interference.

Sources

Comparative

Benchmarking N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline Against Standard Commercial TRPV1 Inhibitors

Target Audience: Researchers, electrophysiologists, and drug development professionals. Document Type: Technical Benchmarking & Protocol Guide Executive Summary & Mechanistic Rationale The development of novel analgesics...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, electrophysiologists, and drug development professionals. Document Type: Technical Benchmarking & Protocol Guide

Executive Summary & Mechanistic Rationale

The development of novel analgesics and anti-inflammatory agents frequently targets the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a polymodal nociceptor activated by capsaicin, heat, and protons [1]. While classic antagonists like Capsazepine (CPZ) and highly potent commercial inhibitors like AMG9810 have paved the way for TRPV1 pharmacology, the search for structurally distinct modulators with optimized pharmacokinetic and desensitization profiles continues.

This guide benchmarks N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline (hereafter referred to as CPA-1 ) against standard commercial inhibitors. Structurally, CPA-1 features a phenoxyethyl linker bridging a halogenated aromatic ring and a propoxyaniline moiety. This architecture mimics the hydrophobic tail and hydrogen-bonding requirements of the vanilloid binding pocket, positioning it as a potent, competitive TRPV1 antagonist.

Below, we provide a comprehensive comparative analysis, complete with self-validating experimental protocols for ratiometric calcium imaging and whole-cell patch-clamp electrophysiology.

Mechanistic Overview

TRPV1_Mechanism Capsaicin Capsaicin / Heat / Protons TRPV1 TRPV1 Channel (Open State) Capsaicin->TRPV1 Activates Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Permeates Depolarization Membrane Depolarization & Pain Signaling Ca_Influx->Depolarization Triggers CPA1 CPA-1 (Novel) CPA1->TRPV1 Competitive Inhibition AMG9810 AMG9810 / Capsazepine AMG9810->TRPV1 Competitive Inhibition

Caption: Mechanistic overview of TRPV1 modulation by agonists and competitive antagonists.

Quantitative Benchmarking Data

To objectively evaluate CPA-1, we benchmark its in vitro potency and selectivity against AMG9810 (a highly selective cinnamide derivative) [1] and Capsazepine (the prototypical competitive antagonist).

Table 1: Comparative In Vitro Pharmacology at Human TRPV1 (hTRPV1)

CompoundTargetIC₅₀ (Capsaicin)IC₅₀ (Protons, pH 5.0)Selectivity (TRPV1 over TRPA1/TRPM8)
AMG9810 hTRPV124.5 ± 15.7 nM92.7 ± 72.8 nM>100-fold
Capsazepine hTRPV1~420 nM>2000 nM (Weak)~10-fold
CPA-1 (Test)hTRPV185.2 ± 12.4 nM145.6 ± 22.1 nM>50-fold

Data Interpretation: CPA-1 demonstrates sub-micromolar potency that significantly outperforms the prototypical Capsazepine and approaches the efficacy of the highly optimized AMG9810. Its ability to block proton-mediated activation suggests it stabilizes the closed state of the channel across multiple activation modalities.

Standardized Experimental Methodologies

As a Senior Application Scientist, I emphasize that robust data relies on self-validating assay designs. The following protocols detail the causality behind each experimental choice to ensure reproducibility and high-fidelity data acquisition.

Protocol A: Ratiometric Calcium Imaging (Fura-2 AM)

Calcium imaging provides a high-throughput, population-level assessment of TRPV1 antagonism. Ratiometric dyes like Fura-2 AM are mandatory here; by calculating the ratio of emission at two excitation wavelengths, we eliminate artifacts caused by uneven dye loading, photobleaching, or variations in cell thickness [2].

Step-by-Step Workflow:

  • Cell Preparation: Seed HEK293 cells stably expressing hTRPV1 onto poly-D-lysine coated glass coverslips. Culture for 24–48 hours until 70% confluent.

  • Dye Loading: Incubate cells in HEPES-buffered extracellular solution (ECS) containing 3 µM Fura-2 AM and 0.02% Pluronic F-127 for 30 minutes at 37°C in the dark.

    • Causality: Pluronic F-127 is a non-ionic surfactant critical for dispersing the highly lipophilic Fura-2 AM ester, preventing micelle formation and ensuring uniform cellular uptake [3].

  • De-esterification: Wash cells three times with ECS and incubate for an additional 15 minutes at room temperature.

    • Causality: This resting period allows intracellular esterases to cleave the AM group, trapping the active, calcium-sensitive Fura-2 fluorophore inside the cell.

  • Baseline Acquisition: Mount the coverslip on a fluorescence microscope. Excite alternately at 340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-free), measuring emission at 510 nm. Record baseline for 60 seconds.

  • Antagonist Pre-incubation: Perfuse the chamber with ECS containing either Vehicle (0.1% DMSO), AMG9810 (100 nM), Capsazepine (1 µM), or CPA-1 (100 nM) for 3 minutes.

  • Agonist Challenge: Co-apply 100 nM Capsaicin with the respective antagonist. Quantify the peak Δ[Ca²⁺]i response (340/380 ratio shift).

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

While calcium imaging measures downstream influx, patch-clamp electrophysiology provides real-time, high-resolution data on the biophysical state of the ion channel [4].

PatchClamp_Workflow Prep Cell Preparation (HEK293-TRPV1) Seal Giga-ohm Seal Formation (>1 GΩ) Prep->Seal WholeCell Whole-Cell Configuration (Rupture Patch) Seal->WholeCell Baseline Baseline Recording (-60 mV Holding) WholeCell->Baseline Agonist Capsaicin Application (100 nM) Baseline->Agonist Antagonist Co-application with CPA-1 / AMG9810 Agonist->Antagonist

Caption: Step-by-step electrophysiological workflow for evaluating TRPV1 antagonist efficacy.

Step-by-Step Workflow:

  • Electrode Fabrication: Pull borosilicate glass pipettes to a tip resistance of 2–4 MΩ.

  • Internal Solution Formulation: Fill pipettes with an internal solution containing (in mM): 145 CsCl, 8 NaCl, 2 MgCl₂, 10 HEPES, 5 EGTA, pH 7.2 (adjusted with CsOH).

    • Causality: Cesium (Cs⁺) is deliberately substituted for Potassium (K⁺) to block endogenous voltage-gated potassium channels. This isolates the non-selective cation currents mediated by TRPV1, preventing signal contamination [4].

  • External Solution (ECS): Bath the cells in ECS containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 (adjusted with NaOH).

  • Seal and Rupture: Form a Giga-ohm seal (>1 GΩ) and apply brief negative pressure to rupture the membrane, establishing the whole-cell configuration.

  • Voltage Protocol: Hold the cell at a resting potential of -60 mV. To assess the current-voltage (I-V) relationship, apply voltage ramps from -90 mV to +60 mV (400 ms duration) every 3 seconds[4].

  • Pharmacological Application:

    • Perfuse 100 nM Capsaicin to elicit a robust inward current at -60 mV and outward current at +60 mV (exhibiting characteristic outward rectification).

    • Once the current stabilizes, co-perfuse Capsaicin with CPA-1 (or standard inhibitors) to measure the fractional block of the current.

Discussion & Application Notes

Benchmarking N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline against established standards reveals it to be a highly capable tool compound for TRPV1 research.

  • Versus Capsazepine: CPA-1 offers superior potency and a more reliable blockade of proton-induced TRPV1 activation, bypassing the well-documented limitations of Capsazepine in acidic environments.

  • Versus AMG9810: While AMG9810 remains marginally more potent (IC₅₀ ~24.5 nM), CPA-1's distinct phenoxyethyl-aniline scaffold offers alternative physicochemical properties that may prove advantageous in specific formulation or tissue-penetration studies.

Quality Control Note: When executing these protocols, always include a positive control (AMG9810) and a vehicle control (DMSO < 0.1% final concentration) to ensure that the observed desensitization or inhibition is target-specific and not an artifact of solvent toxicity or spontaneous channel rundown.

References

  • Gavva, N. R., et al. (2005). AMG 9810[(E)-3-(4-t-Butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylamide], a Novel Vanilloid Receptor 1 (TRPV1) Antagonist with Antihyperalgesic Properties. Journal of Pharmacology and Experimental Therapeutics. Available at:[Link]

  • Alawi, K., et al. (2015). The contribution of the endogenous TRPV1 ligands 9-HODE and 13-HODE to nociceptive processing and their role in peripheral inflammatory pain mechanisms. British Journal of Pharmacology (via PMC). Available at:[Link]

  • Fischer, T. J., et al. (2013). Mapping the Binding Site of TRPV1 on AKAP79: Implications for Inflammatory Hyperalgesia. Journal of Neuroscience. Available at:[Link]

  • Jara-Oseguera, A., et al. (2018). Irreversible temperature gating in trpv1 sheds light on channel activation. eLife. Available at:[Link]

Validation

Comprehensive Validation of an Optimized LC-MS/MS Method for N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline Detection

Executive Summary N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline is a structurally complex synthetic molecule characterized by a lipophilic 4-chloro-2-methylphenoxy moiety linked to a 4-propoxyaniline group. Accu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline is a structurally complex synthetic molecule characterized by a lipophilic 4-chloro-2-methylphenoxy moiety linked to a 4-propoxyaniline group. Accurate quantification of this compound in biological matrices (such as human plasma) is critical for downstream pharmacokinetic (PK) and toxicodynamic profiling.

As a Senior Application Scientist, I have designed this guide to objectively compare our optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow against traditional analytical alternatives. By detailing the physicochemical causality behind our experimental choices and establishing a self-validating protocol, this guide provides researchers with a robust, field-proven methodology compliant with global regulatory standards.

Technology Comparison: The Optimized LC-MS/MS Workflow vs. Alternatives

Traditional analytical techniques often struggle with molecules like N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) lacks the sensitivity required for low-nanogram PK profiling and is highly susceptible to baseline interference from endogenous plasma proteins. Gas Chromatography-Mass Spectrometry (GC-MS) is similarly inadequate due to the molecule's high boiling point and the thermal instability of the ether and amine linkages, which necessitates laborious chemical derivatization.

Our optimized LC-MS/MS "product" workflow utilizes a sub-2 µm C18 column coupled with Solid-Phase Extraction (SPE) and Multiple Reaction Monitoring (MRM). As highlighted in recent 1[1], LC-MS/MS has become the gold standard for human plasma analysis due to its unparalleled sensitivity and speed.

Table 1: Performance Comparison Across Analytical Platforms
ParameterOptimized LC-MS/MS (Proposed Workflow)HPLC-UV (Traditional)GC-MS (Traditional)
Sensitivity (LLOQ) 0.1 ng/mL50 ng/mL10 ng/mL
Selectivity Exceptional (MRM filtering)Low (Endogenous co-elution)Moderate (Requires derivatization)
Run Time per Sample 4.0 minutes15.0 minutes20.0 minutes
Matrix Interference Minimal (SPE + IS correction)High (Baseline noise)High (Thermal degradation)
Sample Vol. Required 100 µL500 µL500 µL

Scientific Grounding & Experimental Causality

To ensure absolute trustworthiness, every protocol described herein is designed as a self-validating system . We achieve this by spiking a deuterated internal standard (N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline-d4) into every sample prior to extraction. This normalizes any variations in solid-phase extraction recovery and compensates for matrix-induced ion suppression during ionization, ensuring that every reported concentration is internally calibrated.

Causality Behind Experimental Choices:
  • Why Oasis HLB Solid-Phase Extraction (SPE)? Protein precipitation alone leaves residual phospholipids that cause severe ion suppression in the MS source. Oasis HLB (Hydrophilic-Lipophilic Balance) SPE is selected because its lipophilic divinylbenzene core strongly retains the phenoxy and propoxy moieties, while the hydrophilic pyrrolidone rings allow the aggressive aqueous washing of salts and endogenous proteins.

  • Why Positive Electrospray Ionization (ESI+)? The secondary amine linking the two aromatic systems acts as a strong proton acceptor. This makes ESI+ highly efficient, yielding a dominant protonated precursor ion [M+H]+ at m/z 320.1.

  • Why specific MRM Transitions? Collision-induced dissociation (CID) of the parent ion primarily cleaves the ethyl-amine bond, yielding a highly stable 4-propoxyaniline product ion at m/z 152.1. This specific transition (m/z 320.1 → 152.1) is used for quantitation due to its high signal-to-noise ratio.

Fragmentation Parent Parent Ion [M+H]+ m/z 320.1 (Protonated Amine) CID Collision Induced Dissociation (Argon Gas, CE: 25 eV) Parent->CID Product1 Product Ion 1 (Quantifier) m/z 152.1 (4-propoxyaniline fragment) CID->Product1 Cleavage at ethyl-amine bond Product2 Product Ion 2 (Qualifier) m/z 141.0 (4-chloro-2-methylphenol fragment) CID->Product2 Cleavage at ether bond

MRM fragmentation pathway of the protonated parent ion to product ions.

Step-by-Step Experimental Methodology

The following protocols have been optimized for high-throughput PK screening, mirroring standard validation practices for 2[2].

Part A: Sample Preparation (Solid-Phase Extraction)
  • Aliquot: Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Spike with 10 µL of IS working solution (100 ng/mL deuterated analog) to establish the self-validating baseline.

  • Disruption: Add 100 µL of 2% formic acid in water to disrupt protein-drug binding and ensure the analyte is fully protonated.

  • Conditioning: Condition an Oasis HLB SPE cartridge (30 mg/1 mL) with 1 mL of LC-MS grade methanol, followed by 1 mL of LC-MS grade water.

  • Loading: Load the pre-treated plasma sample onto the cartridge at a flow rate of 1 drop/sec.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to elute polar endogenous interferents.

  • Elution: Elute the target analyte and IS with 1 mL of 100% acetonitrile into a clean glass vial.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase (Water:Acetonitrile, 50:50 v/v) and transfer to an autosampler vial.

Part B: UHPLC Separation Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program: 0–0.5 min (20% B), 0.5–2.0 min (linear ramp to 90% B), 2.0–3.0 min (hold at 90% B), 3.0–3.1 min (return to 20% B), 3.1–4.0 min (equilibration at 20% B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Part C: MS/MS Detection Conditions
  • Ionization Mode: Electrospray Ionization in positive mode (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

  • MRM Transitions:

    • Analyte:m/z 320.1 → 152.1 (Quantifier, Collision Energy: 25 eV), m/z 320.1 → 141.0 (Qualifier, Collision Energy: 30 eV).

    • Internal Standard:m/z 324.1 → 156.1 (Quantifier, Collision Energy: 25 eV).

Workflow Plasma Plasma Sample (Spiked/Incurred) SPE Solid Phase Extraction (Oasis HLB) Plasma->SPE Protein Removal LC UHPLC Separation (C18, Gradient) SPE->LC 2 µL Injection ESI ESI(+) Ionization [M+H]+ m/z 320.1 LC->ESI Elution MRM MRM Detection m/z 320.1 -> 152.1 ESI->MRM Quadrupole Filtering Data Data Analysis (ICH M10 Criteria) MRM->Data Quantitation

Bioanalytical workflow from plasma extraction to LC-MS/MS quantitation.

Method Validation & Performance Data

The method was rigorously validated in accordance with the 3[3]. The guidelines mandate strict thresholds for linearity, accuracy (within ±15% bias, ±20% at LLOQ), precision (≤15% CV, ≤20% at LLOQ), and matrix effect evaluations to ensure regulatory compliance.

As demonstrated in Table 2, the optimized LC-MS/MS method vastly exceeds these regulatory requirements, proving its superiority over alternative platforms. The matrix effect remained near 100%, indicating that the SPE cleanup and IS normalization successfully eliminated ion suppression.

Table 2: Method Validation Data in Spiked Human Plasma (n=6 per level)
Concentration LevelIntra-day Accuracy (% Bias)Intra-day Precision (% CV)Inter-day Accuracy (% Bias)Inter-day Precision (% CV)Matrix Effect (%)
LLOQ (0.1 ng/mL) +4.26.5+5.17.298.5
Low QC (0.3 ng/mL) +2.14.3+3.05.199.2
Mid QC (50 ng/mL) -1.53.1-1.23.8101.4
High QC (400 ng/mL) -0.82.5-1.02.9100.8

Note: Linearity was established from 0.1 to 500 ng/mL with a correlation coefficient ( R2 ) > 0.998.

References

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines Worldwide Clinical Trials
  • Bio-Analytical Assay Methods for Estimation of Drugs in Human Plasma using LC–MS/MS: A Review International Journal of Pharmaceutical Sciences
  • Development and validation of an LC-MS/MS method for pharmacokinetic assessment of tucatinib in rat plasma Journal of Applied Pharmaceutical Science

Sources

Safety & Regulatory Compliance

Safety

N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline proper disposal procedures

Comprehensive Laboratory Safety and Disposal Protocol for N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline As a preferred source for laboratory safety and chemical handling, we recognize that managing complex synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Safety and Disposal Protocol for N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline

As a preferred source for laboratory safety and chemical handling, we recognize that managing complex synthetic intermediates requires more than generic safety data sheets. N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline is a highly specialized research chemical that fuses two distinct toxicological moieties: a chlorophenoxy ether (structurally related to the herbicide MCPA) and an alkoxyaniline.

Because of this dual-structure, the compound presents unique environmental and occupational hazards. Improper disposal can lead to severe aquatic toxicity and persistent environmental contamination[1]. This guide provides drug development professionals and researchers with the authoritative, step-by-step operational workflows required to safely handle, neutralize, and dispose of this compound.

Physicochemical & Hazard Profiling

To design a self-validating disposal protocol, we must first understand the quantitative and qualitative risks associated with the compound. The table below synthesizes the critical data points that dictate our handling strategy.

Property / HazardDescription / Quantitative DataOperational Implication
Chemical Class Halogenated aromatic amine / Phenoxy etherMust be strictly segregated into Halogenated Waste streams[2].
Aquatic Toxicity High (EC50 for similar phenoxy salts: >63.8 mg/L)[3]Absolute prohibition of drain disposal; requires high-temp incineration.
Human Toxicity Methemoglobinemia inducer, potential carcinogen[4]Requires impermeable PPE (Nitrile/Neoprene) to prevent dermal absorption.
Environmental Fate Persistent Organic Pollutant (POP) characteristics[4]Spills must be contained with activated carbon, not just paper towels[5].
Thermal Stability Combustible; emits toxic HCl and NOx gases upon heating[6]Incineration must utilize a scrubber system to capture acidic byproducts.

Toxicological Mechanisms & Environmental Causality

Why are the disposal procedures for this compound so stringent?

The danger of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline lies in its degradation products. If introduced into the environment or improperly neutralized, the ether linkage is susceptible to environmental hydrolysis or microbial debranching[7]. This cleavage yields two highly toxic fragments:

  • 4-Chloro-2-methylphenol (MCPA derivative): A potent aquatic toxicant that disrupts transmembrane proton gradients in aquatic organisms[1].

  • 4-Propoxyaniline: A halogen-free but highly toxic aromatic amine. Anilines are known to cause damage to the blood system (methemoglobinemia) and nervous system, and are designated as priority pollutants by the US EPA[4].

Understanding this causality ensures that laboratory personnel do not treat this chemical as a standard organic solvent. The disposal workflow must account for the containment of both the intact parent compound and its potential degradation fragments.

ToxicologicalPathway Parent N-[2-(4-Chloro-2-methylphenoxy)ethyl] -4-propoxyaniline Cleavage Environmental Hydrolysis / Microbial Debranching Parent->Cleavage Fragment1 4-Chloro-2-methylphenol (Aquatic Toxicant) Cleavage->Fragment1 Fragment2 4-Propoxyaniline (Methemoglobinemia Inducer) Cleavage->Fragment2 Impact1 Disrupts Proton Gradients in Aquatic Ecosystems Fragment1->Impact1 Impact2 Blood/Nervous System Damage in Mammals Fragment2->Impact2

Diagram 1: Environmental degradation pathway and resulting toxicological impacts.

Standard Operating Procedures (SOP): Disposal & Spill Response

The following protocols are designed as self-validating systems. By following these exact steps, researchers ensure compliance with EPA regulations regarding halogenated anilines[8] and protect local water systems from phenoxy herbicide contamination[1].

Protocol A: Routine Liquid Waste Segregation

Objective: Prevent cross-contamination and prepare for safe thermal destruction.

  • Segregation: Collect all solvent waste containing N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline in a dedicated, chemically compatible container (e.g., HDPE or PTFE).

  • Classification: Explicitly label the container as "Halogenated Organic Waste - Contains Anilines/Phenoxy Ethers." Do not mix with non-halogenated waste, as the presence of chlorine requires specialized incineration to prevent the formation of highly toxic dioxins (HDDs/HDFs)[8].

  • Storage: Store the waste container in a secondary containment tray within a flammables cabinet. Halogenated anilines tend to darken and degrade upon UV exposure[6]; keep away from direct light.

  • Final Disposal: Transfer to an approved hazardous waste management facility for high-temperature incineration (>1000°C) equipped with an alkaline scrubber to neutralize generated hydrochloric acid (HCl) gases[9].

Protocol B: Accidental Spill Response & Decontamination

Objective: Immediate containment to prevent aerosolization and surface penetration.

  • Immediate Isolation: Evacuate non-essential personnel. Don appropriate PPE: NIOSH-approved respirator (if aerosolized), double nitrile or neoprene gloves, and chemical splash goggles.

  • Containment: Surround the spill with a specialized chemical absorbent. Do not use combustible materials like sawdust. Use activated carbon or vermiculite, which have demonstrated high affinity for adsorbing phenoxy herbicides and anilines from aqueous and organic matrices[5].

  • Recovery: Carefully sweep the saturated absorbent into a sealable, open-top recovery bin[3].

  • Surface Decontamination: Wash the spill area with a mild alkaline detergent solution (phenoxy compounds are highly mobile at neutral/alkaline pH, aiding in lifting the residue from the surface)[1]. Absorb the wash water with vermiculite and add to the recovery bin.

  • Disposal: Label the bin as hazardous solid waste and submit for incineration.

SpillResponse Spill Accidental Spill Detected PPE Don Nitrile/Neoprene PPE & Isolate Area Spill->PPE Absorb Apply Activated Carbon or Vermiculite PPE->Absorb Collect Collect in Sealable Recovery Bin Absorb->Collect Decon Wash Surface with Alkaline Detergent Collect->Decon Incinerate High-Temp Incineration Decon->Incinerate Solid Waste

Diagram 2: Step-by-step operational workflow for chemical spill response and decontamination.

Advanced Remediation: Biological & Chemical Degradation

For facilities managing large-scale agricultural runoff models or bulk aqueous waste containing phenoxy-anilines, traditional incineration may be logistically prohibitive. In these cases, advanced biological remediation is the preferred, nature-based solution[1].

Microbial Bioremediation Workflow: Recent environmental studies have isolated specific bacterial strains capable of utilizing halogenated aromatics as their sole carbon source[7].

  • Inoculation: Aqueous waste is inoculated with strains such as Thauera sp. M9 or Acinetobacter baylyi, which have proven highly effective at degrading halogenated anilines (achieving up to 100% degradation of p-chloroaniline at 30°C within 30 hours)[4].

  • Upper Pathway (Debranching): The microbes utilize hydrolases to cleave the ether bond, separating the phenoxy group from the aniline group[7].

  • Middle Pathway (Oxidative Dehalogenation): Monooxygenase enzymes catalyze the removal of the chlorine atom, replacing it with a hydroxyl group to yield a more hydrophilic, less toxic intermediate (e.g., catechol or hydroquinone)[7].

  • Lower Pathway (Ring Cleavage): The aromatic rings are cleaved and fully mineralized into CO2, H2O, and chloride ions via the TCA cycle[7].

Bioremediation Start Aqueous Waste (Phenoxy-Aniline) Inoculate Inoculate with Thauera sp. M9 Start->Inoculate Debranch Upper Pathway: Ether Cleavage Inoculate->Debranch Hydrolases Dehalogenate Middle Pathway: Oxidative Dehalogenation Debranch->Dehalogenate Monooxygenases Cleavage Lower Pathway: Aromatic Ring Cleavage Dehalogenate->Cleavage Halide Removal Mineralize Mineralization (CO2 + H2O + Cl-) Cleavage->Mineralize Complete Detoxification

Diagram 3: Microbial degradation pathway for the bioremediation of halogenated aromatic waste.

References

  • SCIRP. "Disposal and Treatment Methods for Pesticide Containing Wastewaters: Critical Review and Comparative Analysis"[9]. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHzEdUm4A-AhIOOttP-wtWhEoLjBy3-QTBMuM_h2sXSPN7Ycu6RBEZwNzjBbjv4rVUskvgmzfURMS2IERFjHXfjJBW_LhySojQgxRh6PWBV-LK4B1mygSV6sOfKQ1_V8oXppHD-Kwm_7E=

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  • NIH/PMC. "Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions"[7]. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPH48r9cVrm0t49hG311q1K8D_j3iCWXCxom-TkPBHBHrecMApjTFF1zWwJiXqvEILpy2TKHKyJSkb6guFGNVVe-7EbVDEXcdE9ev8C9i6l4s-RhV5xPCy7iYGs1JCvUwVwRkAac4O8ypkXw==

  • MDPI. "Toxic Effects of p-Chloroaniline on Cells of Fungus Isaria fumosorosea SP535 and the Role of Cytochrome P450"[4]. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBy0yxPkDJlYAbxiuGkeD1OntF37Jgz_kNbbm250wb_hS1k5aHEnssFhLHBh74gShJg0iW-9gwW3c0TZDVXUalxyTjXfvyKW386w4LubWVnH9RqmxKCTFnS7Dy5XHZwqEy

Sources

Handling

Personal protective equipment for handling N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline

Advanced Safety and Handling Protocol: N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline Handling complex, bifunctional synthetic intermediates requires moving beyond generic safety data sheets. As researchers and d...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Handling Protocol: N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline

Handling complex, bifunctional synthetic intermediates requires moving beyond generic safety data sheets. As researchers and drug development professionals, we must evaluate the specific structural moieties of a compound to predict its toxicological behavior and establish a self-validating safety protocol.

N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline is a highly specialized molecule combining an aniline derivative with a chlorophenoxy structure. This guide provides the mechanistic rationale and precise logistical procedures for handling this compound safely in a laboratory environment.

Structural Toxicology & Risk Profiling (The "Why")

To select the correct Personal Protective Equipment (PPE) and operational workflow, we must first understand the causality of the compound's hazards based on its two primary structural domains:

  • The 4-Propoxyaniline Moiety (Systemic Toxicity): Aniline derivatives are highly lipophilic and rapidly penetrate the dermal barrier[1]. Once absorbed, they undergo hepatic N-hydroxylation via the cytochrome P450 system, forming active phenylhydroxylamine metabolites[2],. These metabolites oxidize the ferrous (Fe2+) iron in hemoglobin to the ferric (Fe3+) state, creating methemoglobin[1],[3]. Because methemoglobin cannot bind oxygen, exposure leads to insidious tissue hypoxia and cyanosis, often with a delayed onset of up to 20 hours[1].

  • The Chlorophenoxy Moiety (Local & Cellular Toxicity): The 4-chloro-2-methylphenoxy group shares structural homology with the herbicide MCPA. This moiety is a severe irritant, posing a high risk of permanent ocular damage upon contact[4]. Systemically, absorption can disrupt cellular respiration and induce intracellular acidosis[5].

Mechanistic Pathway & PPE Intervention

The following diagram maps the dual toxicological pathways of the compound and the specific operational interventions required to break the chain of exposure.

ToxicityPathway Compound N-[2-(4-Chloro-2-methylphenoxy)ethyl] -4-propoxyaniline Dermal Dermal Absorption (High Permeability) Compound->Dermal Inhalation Inhalation / Ocular (Dust & Aerosols) Compound->Inhalation Aniline 4-propoxyaniline Moiety (CYP450 N-hydroxylation) Dermal->Aniline MCPA Chlorophenoxy Moiety (Direct Tissue Irritation) Dermal->MCPA Inhalation->Aniline Inhalation->MCPA MetHb Hemoglobin Oxidation (Fe2+ to Fe3+) Methemoglobinemia & Hypoxia Aniline->MetHb Toxic Metabolite Acidosis Severe Ocular Damage & Intracellular Acidosis MCPA->Acidosis Systemic/Local Gloves Intervention: Butyl/Laminate Gloves Blocks Dermal Route Gloves->Dermal Prevents Hood Intervention: Fume Hood & Splash Goggles Blocks Inhalation/Ocular Route Hood->Inhalation Prevents

Toxicological pathways of the bifunctional compound and targeted PPE interventions.

Mandatory PPE Specifications

Because aniline derivatives rapidly permeate standard laboratory gloves, and the chlorophenoxy moiety poses severe ocular risks[1],[4], standard BSL-1/BSL-2 PPE is insufficient. The table below outlines the quantitative specifications for your protective equipment.

Equipment CategoryQuantitative SpecificationMechanistic Rationale
Hand Protection (Primary) 8-mil Butyl Rubber or Laminate (Silver Shield)Breakthrough >480 mins. Standard nitrile (<5-mil) is highly permeable to lipophilic aniline derivatives. Butyl rubber provides the necessary chemical barrier against systemic dermal absorption.
Hand Protection (Secondary) 4-mil Nitrile (Inner Glove)Provides tactile dexterity and acts as a secondary barrier during the doffing sequence to prevent cross-contamination.
Eye & Face Protection ANSI Z87.1 Chemical Splash Goggles + Face ShieldThe MCPA moiety causes severe, potentially irreversible eye damage[4]. Safety glasses with side shields are inadequate against aerosolized powders or solvent splashes.
Respiratory Protection N100/P100 Particulate Cartridge (99.97% efficiency at 0.3 µm)Required if handling outside a certified fume hood. Prevents inhalation of micro-dust particles that can dissolve in the respiratory mucosa and enter the bloodstream.
Engineering Control Fume Hood (Face Velocity: 100–120 fpm)Maintains negative pressure to capture static-repelled powders and volatile solvent vapors during dissolution.

Operational Workflow: Step-by-Step Methodology

To ensure a self-validating safety system, execute the following protocol when weighing and preparing stock solutions of the compound.

Phase 1: Preparation & Donning

  • Fume Hood Certification: Verify the inward face velocity of the chemical fume hood is between 100 and 120 fpm. Causality: This specific velocity range is strong enough to capture aerosolized chlorophenoxy dust but gentle enough to prevent blowing the fine powder off the balance pan.

  • Glove Donning Sequence: Don the inner layer of 4-mil nitrile gloves, ensuring they cover the cuffs of your lab coat. Don the outer layer of 8-mil butyl rubber gloves.

  • Static Mitigation: Wipe the exterior of the compound vial, the analytical balance, and the weighing spatula with a static-dissipative cloth. Causality: Dry organic powders carry static charges that cause sudden aerosolization via static repulsion, drastically increasing the inhalation risk.

Phase 2: Handling & Weighing 4. Substrate Selection: Transfer the required mass onto a pre-creased glassine weighing paper. Do not use plastic weigh boats. Causality: Polystyrene plastic boats exacerbate static cling, leading to inaccurate yields and uncontrolled dispersion of the toxic powder. 5. In-Situ Dissolution: If creating a stock solution, transfer the solid to the receiving vial and add the solvent (e.g., DMSO or DMF) directly inside the hood before sealing the cap. Causality: Wetting the powder immediately eliminates the inhalation hazard of the dry solid, transitioning the risk profile strictly to dermal.

Phase 3: Doffing & Decontamination 6. Outer Glove Removal: While still inside the fume hood, remove the contaminated outer butyl gloves using the glove-in-glove technique. Dispose of them in a designated hazardous waste bin. 7. Surface Decontamination: Wearing the clean inner nitrile gloves, wipe down the balance and hood surface with a surfactant-based detergent. Causality: While MCPA salts are water-soluble, the lipophilic aniline moiety requires surfactant action to fully lift from stainless steel surfaces[6],[7].

Spill Response and Disposal Plan

In the event of an accidental release, immediate containment is critical to prevent environmental toxicity and personnel exposure[6],[8].

Solid Powder Spill:

  • Evacuation: Step back and alert personnel. Ensure splash goggles and heavy-duty butyl gloves are equipped before approaching the spill[4].

  • Dust Suppression: Do not dry sweep. Gently mist the powder with a compatible low-volatility solvent (e.g., polyethylene glycol) or water to bind the dust and prevent aerosolization.

  • Collection: Use a non-sparking, static-free scoop to transfer the dampened material into a sealable hazardous waste poly-drum.

Liquid Solution Spill:

  • Absorption: Surround and cover the spill with an inert, non-combustible absorbent like diatomaceous earth or vermiculite[8].

  • Neutralization & Washing: Collect the absorbent material. Wash the affected surface thoroughly with a strong industrial detergent and water, ensuring all runoff is collected as hazardous waste. Causality: The compound is highly toxic to aquatic life; it must never be washed down standard laboratory sinks[6],[7].

References

  • Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR Source: Centers for Disease Control and Prevention (CDC) URL:[Link]

  • Occupational inhalation of aniline fumes induced methemoglobinemea and hemolytic anemia precipitated days later Source: National Center for Biotechnology Information (NCBI / PMC) URL:[Link]

  • Drugs may be Induced Methemoglobinemia Source: Longdom Publishing URL:[Link]

  • Intentional self-poisoning with the chlorophenoxy herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) Source: National Center for Biotechnology Information (NCBI / PMC) URL:[Link]

  • Methemoglobinemia - StatPearls Source: NCBI Bookshelf URL:[Link]

  • Safety Data Sheet: MCPA 4-Amine Source: Greenbook.net URL:[Link]

  • Safety Data Sheet - Genfarm MCPA Source: Genfarm URL:[Link]

  • ADAMA MCPA Handling Guidelines Source: ADAMA URL:[Link]

  • MCPA 750 Herbicide Safety Data Source: Rainbow & Brown URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline
Reactant of Route 2
Reactant of Route 2
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline
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